Silver perchlorate hydrate
Description
Properties
IUPAC Name |
silver;perchlorate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFNJWPLHOWEPT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClH2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931437 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14242-05-8, 331717-44-3 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver perchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Silver Perchlorate Hydrate
This document provides a comprehensive technical overview of silver perchlorate (B79767) hydrate (B1144303), intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical formula, structure, properties, and detailed synthesis protocols.
Chemical Formula and Structure
Silver perchlorate is an inorganic compound notable for its high solubility in both water and various organic solvents.[1] The anhydrous form has the chemical formula AgClO₄.[1][2][3] It is commonly encountered as a monohydrate, with the formula AgClO₄·H₂O, and may also be represented more generally as AgClO₄·xH₂O.[1][4][5][6]
Structurally, silver perchlorate is an ionic compound composed of the silver cation (Ag⁺) and the perchlorate anion (ClO₄⁻).[3][7] The anhydrous solid possesses a cubic crystal structure.[1][3][8] When dissolved in water, the silver cation becomes hydrated, with X-ray diffraction studies indicating the presence of the [Ag(H₂O)₂]⁺ complex.[1] The perchlorate anion is a tetrahedral structure with a central chlorine atom bonded to four oxygen atoms.[7] Due to the instability of the perchlorate anion, this compound is a strong oxidizer and can be explosive, warranting careful handling.[3]
Caption: Structural relationship of silver perchlorate and its monohydrate.
Physicochemical Properties
Quantitative data for silver perchlorate and its monohydrate are summarized below. This compound is recognized for its strong oxidizing properties and its utility as a catalyst in organic chemistry.[1][3]
| Property | Anhydrous Silver Perchlorate (AgClO₄) | Silver Perchlorate Monohydrate (AgClO₄·H₂O) |
| Molar Mass | 207.319 g/mol [1] | 225.33 g/mol [4][6] |
| Appearance | Colorless or white hygroscopic crystals[1][3] | White to off-white crystalline powder[6] |
| Density | 2.806 g/cm³[1][3] | 2.8 g/cm³[6] |
| Melting Point | 486 °C (907 °F; 759 K) (decomposes)[1] | 485 °C (decomposes)[5][9] |
| Solubility in Water | 557 g/100 mL at 25 °C; 792.8 g/100 mL at 99 °C[1] | Soluble[10] |
| Solubility in Organic Solvents | Soluble in benzene (B151609) (52.8 g/L) and toluene (B28343) (1010 g/L)[1] | Soluble[10] |
| Crystal Structure | Cubic[1][8] | Not specified |
| CAS Number | 7783-93-9[1] | 14242-05-8[4][6][10] |
Experimental Protocols: Synthesis of Silver Perchlorate
Several methods are established for the synthesis of silver perchlorate. The resulting product from aqueous solutions is typically the hydrate.
This method involves the reaction of silver(I) oxide with perchloric acid.[1][2]
Reaction: Ag₂O + 2 HClO₄ → 2 AgClO₄ + H₂O[2]
Methodology:
-
Carefully add a stoichiometric amount of solid silver(I) oxide (Ag₂O) in small portions to a stirred, cooled solution of perchloric acid (HClO₄).
-
Continue stirring until all the silver oxide has dissolved completely, indicating the reaction is finished.
-
The resulting solution is aqueous silver perchlorate.
-
To obtain the solid hydrate, gently heat the solution to evaporate the water until crystallization begins.
-
Allow the solution to cool to room temperature, then further cool in an ice bath to maximize crystal yield.
-
Collect the crystals by filtration and dry them appropriately, avoiding high temperatures which could lead to decomposition.
This protocol uses silver nitrate (B79036) and perchloric acid as precursors.[1][2]
Reaction: AgNO₃ + HClO₄ → AgClO₄ + HNO₃[2]
Methodology:
-
Prepare a concentrated aqueous solution of silver nitrate (AgNO₃).
-
Slowly add a stoichiometric equivalent of concentrated perchloric acid (HClO₄) to the silver nitrate solution while stirring.
-
Gently heat the mixture to facilitate the reaction and drive off the nitric acid (HNO₃) formed.
-
Once the reaction is complete, concentrate the resulting silver perchlorate solution by evaporation.
-
Induce crystallization by cooling the solution.
-
Isolate the silver perchlorate hydrate crystals via filtration.
This method involves a precipitation reaction between barium perchlorate and silver sulfate (B86663).[1]
Reaction: Ba(ClO₄)₂ + Ag₂SO₄ → 2 AgClO₄ + BaSO₄(s)
Methodology:
-
Prepare separate aqueous solutions of barium perchlorate (Ba(ClO₄)₂) and silver sulfate (Ag₂SO₄).
-
Mix the two solutions. A white precipitate of barium sulfate (BaSO₄) will form immediately due to its low solubility.
-
Stir the mixture to ensure the reaction goes to completion.
-
Remove the barium sulfate precipitate by filtration. The remaining filtrate is a solution of silver perchlorate.
-
Isolate the solid this compound from the filtrate by careful evaporation of the water, followed by crystallization and filtration as described in previous methods.
Caption: Workflow for the synthesis of silver perchlorate from silver oxide.
Applications and Safety
Silver perchlorate serves as a useful source of the Ag⁺ ion and is employed as a catalyst and oxidizing agent in organic synthesis.[1][6] It can be used to replace halide ligands with the weakly coordinating perchlorate anion.[1] Its use has been somewhat limited due to safety concerns; perchlorate salts can be explosive, especially in the presence of organic compounds or upon heating.[3] Therefore, appropriate personal protective equipment, including eye and face shields and gloves, must be worn, and all manipulations should be conducted in a well-ventilated fume hood.[5]
References
- 1. Silver perchlorate - Wikipedia [en.wikipedia.org]
- 2. Silver perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 3. Silver perchlorate Formula [softschools.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 高氯酸银 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Silver Perchlorate | Formula, Solubility & Preparation | Study.com [study.com]
- 8. Silver perchlorate | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. Silver perchlorate monohydrate, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide to the Synthesis and Preparation of Silver Perchlorate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O), a versatile and highly soluble silver salt. This document details established experimental protocols, presents key quantitative data in a structured format, and visualizes the synthetic pathways for enhanced clarity.
Introduction
Silver perchlorate and its hydrated form are inorganic compounds of significant interest in various fields of chemistry, including organic synthesis, coordination chemistry, and materials science. Its high solubility in water and a range of organic solvents makes it a valuable source of silver(I) ions and a useful catalyst or reagent in numerous chemical transformations. This guide focuses on the practical aspects of its laboratory-scale preparation, offering detailed methodologies and characterization data to support researchers in their scientific endeavors.
Physicochemical Properties
Silver perchlorate hydrate is a white, crystalline solid that is hygroscopic and light-sensitive.[1] It is highly soluble in water and also exhibits notable solubility in various organic solvents.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | AgClO₄·H₂O | [3] |
| Molecular Weight | 225.33 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Density | 2.806 g/cm³ (anhydrous) | [2] |
| Melting Point | 486 °C (decomposes) | [2] |
| Solubility in Water | 557 g/100 mL at 25 °C | [2][4] |
| Purity (Typical) | ≥99% to ≥99.999% (metals basis) |
Synthesis Methodologies
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the available starting materials and the desired purity of the final product. The most common methods are detailed below.
From Silver Nitrate (B79036) and Perchloric Acid
This is a widely used method that involves the reaction of silver nitrate with an excess of concentrated perchloric acid.[4] The nitric acid formed is driven off by heating.
Experimental Protocol:
-
Reaction: In a fume hood, cautiously add a stoichiometric excess of 72% perchloric acid to silver nitrate in a suitable reaction vessel (e.g., a beaker or flask).
-
Heating: Gently heat the mixture on a hot plate. This will drive off the nitric acid that is formed and dissolve the silver nitrate. Continue heating until copious fumes of perchloric acid are evolved.[4]
-
Crystallization: Allow the solution to cool, which will result in the crystallization of silver perchlorate. For obtaining the hydrate, the subsequent steps should be adjusted to retain water of crystallization.
-
Purification: The crude product may contain traces of silver chloride. To remove this impurity, dissolve the silver perchlorate in deionized water.[4]
-
Neutralization: Neutralize the solution with a slight excess of silver carbonate or silver oxide to precipitate any remaining chloride ions.[4]
-
Filtration: Filter the solution to remove the silver chloride precipitate.
-
Evaporation and Crystallization: Gently evaporate the filtrate on a hot plate and then allow it to cool to induce crystallization of this compound (AgClO₄·H₂O).[4]
-
Isolation: Isolate the crystals by centrifugation or vacuum filtration.
-
Drying: Dry the crystals in a desiccator over a suitable drying agent. Avoid excessive heating, as it may lead to the formation of the anhydrous salt.
Caption: Synthesis of this compound from Silver Nitrate.
From Silver Oxide and Perchloric Acid
An alternative method involves the direct reaction of silver(I) oxide with perchloric acid.[5][6] This method avoids the generation of nitric acid fumes.
Reaction: Ag₂O + 2 HClO₄ → 2 AgClO₄ + H₂O[5]
Experimental Protocol (General):
-
Reaction: Slowly add a stoichiometric amount of perchloric acid to a suspension of silver(I) oxide in water with constant stirring. The reaction is exothermic and should be controlled.
-
Filtration: Once the reaction is complete and the silver oxide has dissolved, filter the solution to remove any unreacted starting material or impurities.
-
Crystallization: Carefully evaporate the water from the filtrate to induce crystallization of this compound.
-
Isolation and Drying: Isolate the crystals by filtration and dry them in a desiccator.
Caption: Synthesis of this compound from Silver Oxide.
From Barium Perchlorate and Silver Sulfate (B86663)
This double displacement reaction takes advantage of the insolubility of barium sulfate to drive the reaction to completion.[6]
Reaction: Ba(ClO₄)₂ + Ag₂SO₄ → 2 AgClO₄ + BaSO₄(s)
Experimental Protocol (General):
-
Reaction: Mix aqueous solutions of barium perchlorate and silver sulfate. A white precipitate of barium sulfate will form immediately.
-
Precipitation and Separation: Allow the reaction to go to completion. The barium sulfate precipitate can be removed by filtration or centrifugation.[6]
-
Crystallization: The resulting clear solution of silver perchlorate can be concentrated by gentle heating and then cooled to crystallize the this compound.
-
Isolation and Drying: Isolate the crystals and dry them appropriately.
Caption: Synthesis of this compound via Double Displacement.
Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
| Technique | Expected Observations |
| Appearance | White to off-white crystalline solid. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the perchlorate anion (ClO₄⁻), typically a strong, broad band around 1100 cm⁻¹ (asymmetric stretch) and a sharp band around 625 cm⁻¹ (asymmetric bend). The presence of water of hydration will be indicated by a broad absorption in the 3200-3600 cm⁻¹ region (O-H stretching). |
| Raman Spectroscopy | Raman spectroscopy is particularly useful for identifying the perchlorate ion, which exhibits a very strong, sharp, and characteristic symmetric stretching mode (ν₁) typically observed around 930-940 cm⁻¹. Other bands for the perchlorate anion are also observable. |
| Thermal Analysis (TGA/DSC) | Thermogravimetric analysis (TGA) will show a mass loss corresponding to the water of hydration upon heating. The anhydrous silver perchlorate decomposes at higher temperatures. Differential scanning calorimetry (DSC) can be used to determine the temperatures of dehydration and decomposition. |
| Purity Analysis | The purity of the product can be determined by titration of the silver content (e.g., by Volhard's method) or by trace metal analysis using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).[4] |
Safety Considerations
Silver perchlorate is a strong oxidizing agent and can form explosive mixtures with organic materials, reducing agents, and other combustible materials. It is also corrosive and can cause severe skin and eye burns. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn. Care should be taken to avoid friction or impact of the dry salt.
Conclusion
This guide has outlined the primary methods for the synthesis and preparation of this compound, providing detailed experimental protocols where available. The presented data and visualizations are intended to assist researchers in the safe and efficient laboratory-scale production of this important chemical compound. Proper characterization and adherence to safety protocols are paramount when working with this energetic material.
References
- 1. SILVER PERCHLORATE | 7783-93-9 [chemicalbook.com]
- 2. Silver perchlorate - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Silver perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 6. Silver Perchlorate | Formula, Solubility & Preparation | Study.com [study.com]
An In-depth Technical Guide to Silver Perchlorate Hydrate: Identifiers, Synthesis, and Analysis
This technical guide provides a comprehensive overview of silver perchlorate (B79767) hydrate (B1144303) for researchers, scientists, and professionals in drug development. It details the various chemical identifiers for its anhydrous and hydrated forms, outlines a standard experimental protocol for its synthesis and purification, and includes a visual representation of the experimental workflow.
Chemical Identifiers
Silver perchlorate can exist in anhydrous and hydrated forms, each with specific identifiers. The following table summarizes the key identifiers for these forms to aid in accurate identification and regulatory compliance.
| Identifier Type | Silver Perchlorate Anhydrous | Silver Perchlorate Monohydrate | Silver Perchlorate Hydrate (unspecified) |
| CAS Number | 7783-93-9[1] | 14242-05-8[1][2] | 331717-44-3[3][4][5] |
| EC Number | 232-035-4[1][6][7] | 232-035-4[8] | 232-035-4[3][5] |
| PubChem CID | 24562[1][9][10] | 15959344[11][12] | 24853577 (Substance ID)[5] |
| UN Number | 1481[13] | 1481 | 1481 |
| Molecular Formula | AgClO₄[1][14][15][16] | AgClO₄·H₂O[2][8][12] | AgClO₄·xH₂O[4][5] |
| Synonyms | Perchloric acid, silver(1+) salt; Silver(I) perchlorate[1][16] | Silver perchlorate monohydrate[2][11] | Perchloric acid silver hydrate[3][5] |
Experimental Protocol: Synthesis and Purification of Silver Perchlorate Monohydrate
This section details a common laboratory method for the synthesis of silver perchlorate monohydrate from silver(I) oxide and perchloric acid.
Materials and Equipment:
-
Silver(I) oxide (Ag₂O)
-
70% Perchloric acid (HClO₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum flask
-
Desiccator with a suitable desiccant (e.g., phosphorus pentoxide)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, suspend silver(I) oxide in a beaker containing deionized water with vigorous stirring.
-
Acid Addition: Slowly add a stoichiometric amount of 70% perchloric acid dropwise to the silver(I) oxide suspension. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature. The reaction is as follows: Ag₂O + 2HClO₄ → 2AgClO₄ + H₂O
-
Dissolution and Digestion: Continue stirring and gently heat the mixture to ensure the complete reaction of the silver oxide. The solution will become clear upon the completion of the reaction.
-
Filtration: Once the reaction is complete, allow the solution to cool slightly. If any unreacted silver oxide remains, filter the hot solution through a pre-warmed Buchner funnel to prevent premature crystallization.
-
Crystallization: Transfer the clear filtrate to a clean beaker and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote the crystallization of silver perchlorate monohydrate.
-
Isolation of Crystals: Collect the resulting white crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid.
-
Drying: Dry the purified silver perchlorate monohydrate crystals in a desiccator over a suitable desiccant under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification of silver perchlorate monohydrate.
Caption: Synthesis and purification workflow for silver perchlorate monohydrate.
References
- 1. Silver perchlorate - Wikipedia [en.wikipedia.org]
- 2. strem.com [strem.com]
- 3. 高氯酸银 水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 過塩素酸銀 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. americanelements.com [americanelements.com]
- 7. 高氯酸银 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Silver perchlorate 99.999 trace metals 14242-05-8 [sigmaaldrich.com]
- 9. Silver perchlorate | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sci-toys.com [sci-toys.com]
- 11. Silver perchlorate monohydrate, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]
- 12. chemimpex.com [chemimpex.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. strem.com [strem.com]
- 15. Silver perchlorate, anhydrous 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. SILVER PERCHLORATE | 7783-93-9 [chemicalbook.com]
Solubility Profile of Silver Perchlorate Hydrate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) in water and a range of organic solvents. This information is critical for the effective use of this versatile but potentially hazardous compound in research, synthesis, and drug development applications. All quantitative data is presented in clear, tabular format for ease of comparison, and a detailed, generalized experimental protocol for solubility determination is provided, along with a visual workflow.
Executive Summary
Silver perchlorate is a unique inorganic salt characterized by its remarkable solubility in a wide array of solvents, a property not commonly observed in other silver salts.[1] This high solubility, particularly in both aqueous and organic media, makes it a valuable reagent in various chemical transformations.[1] However, its hygroscopic nature and the explosive potential of perchlorates necessitate careful handling and a thorough understanding of its behavior in different solvent systems.[1][2] This guide aims to consolidate available solubility data and provide a practical framework for its experimental determination.
Quantitative Solubility Data
The solubility of silver perchlorate hydrate has been determined in numerous solvents. The following tables summarize the available quantitative data, expressed in grams of solute per 100 grams of solvent ( g/100 g) unless otherwise specified.
Table 1: Solubility in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 25 | 545[3] |
| 99 | 792.8[3] |
Table 2: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |
| Acetone | 25 | 178.55[3] |
| Acetic Acid | 19.8 | 79.86[3] |
| Aniline | 25 | 5.26[3] |
| Benzene | 25 | 5.3[3] |
| Benzene | 50 | 11.2[3] |
| Benzene | 80.3 | 47.5[3] |
| 2-Ethoxyethanol | 20 | 125[3] |
| Furfural | 20 | 40[3] |
| Pyridine | 25 | 26.4[3] |
| Pyridine | 60.4 | 52.7[3] |
| Pyridine | 110 | 100[3] |
| Toluene | 25 | 101.2[3] |
Table 3: Qualitative Solubility in Organic Solvents
| Solvent | Solubility |
| Ethanol | Soluble[3] |
| Glycerol | Very Soluble[3] |
| Monochlorobenzene | Very Soluble[3] |
| Nitrobenzene | Very Soluble[3] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental procedure for determining the solubility of a hygroscopic inorganic salt like this compound. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.
Materials:
-
This compound (AgClO₄·H₂O)
-
Solvent of interest (e.g., deionized water, anhydrous ethanol)
-
Constant temperature bath or hot plate with a magnetic stirrer
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Drying oven
-
Inert atmosphere glove box (recommended for hygroscopic materials)
Procedure:
-
Solvent Preparation: Ensure the solvent is pure and, for organic solvents, appropriately dried to minimize the influence of water on solubility.
-
Saturation:
-
Place a known volume of the solvent in a sealable reaction vessel equipped with a magnetic stir bar.
-
Gradually add an excess of this compound to the solvent while stirring continuously. The presence of undissolved solid indicates that the solution is saturated.
-
Place the vessel in a constant temperature bath set to the desired temperature and allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring. This ensures that the solution reaches saturation at that temperature.
-
-
Sample Extraction:
-
Once equilibrium is reached, cease stirring and allow the excess solid to settle.
-
Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated pipette. It is crucial to avoid transferring any solid particles. A filter syringe can be beneficial for this step.
-
-
Concentration Determination (Gravimetric Method):
-
Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of silver perchlorate (decomposition begins around 486 °C).
-
Once the solvent is completely removed, cool the dish in a desiccator to prevent moisture absorption and then weigh it on an analytical balance.
-
The mass of the remaining solid represents the amount of this compound dissolved in the initial volume of the solvent.
-
-
Calculation:
-
Calculate the solubility in grams per 100 g of solvent using the following formula:
-
The mass of the solvent can be calculated from the volume of the supernatant taken and the density of the solvent at the experimental temperature.
-
Safety Precautions: Silver perchlorate is a strong oxidizing agent and can form explosive mixtures with organic materials.[2] It is also corrosive. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
A Comprehensive Technical Guide to the Safety of Silver Perchlorate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the safety, handling, and emergency protocols for silver perchlorate (B79767) hydrate (B1144303) (AgClO₄ · xH₂O). The information is compiled from various Safety Data Sheets (SDS) and chemical safety sources to ensure comprehensive coverage for laboratory and research professionals.
Hazard Identification and Classification
Silver perchlorate hydrate is classified as a hazardous substance requiring stringent safety measures. It is a strong oxidizing agent and is corrosive, capable of causing severe skin burns and eye damage.[1][2] Contact with combustible materials may intensify fire or cause an explosion.[3][4][5]
GHS Classification
The Globally Harmonized System (GHS) classification provides a universal standard for hazard communication.
| Classification | Category | Hazard Statement |
| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer[1][2][5][6] |
| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage[1][2][5][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[5] |
Hazard Pictograms:
(Flame over Circle, Corrosion)
NFPA and HMIS Ratings
These ratings provide at-a-glance information for emergency responders and workplace safety.
| Rating System | Health | Flammability | Instability/Reactivity | Special |
| NFPA 704 | 3 | 0 | 2 | OX[1][7] |
| HMIS | 3 | 0 | 2 | - |
Special Hazard "OX" indicates that it is an oxidizer.
References
Thermal Decomposition of Silver Perchlorate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O). Due to a lack of detailed experimental studies on the hydrate form in readily available literature, this guide outlines the expected decomposition pathway based on the behavior of analogous hydrated metal perchlorates and the known properties of anhydrous silver perchlorate. It also provides standardized experimental protocols for researchers wishing to conduct their own thermal analysis.
Introduction
Silver perchlorate (AgClO₄) is a white, crystalline solid that is highly soluble in water and many organic solvents. It is commonly found as a monohydrate (AgClO₄·H₂O). The presence of the perchlorate anion makes it a strong oxidizing agent, and its thermal decomposition is of significant interest due to its potential applications and safety implications. Understanding the thermal behavior of the hydrate is crucial for its safe handling, storage, and use in various chemical processes.
The thermal decomposition of metal perchlorate hydrates typically proceeds in two main stages: dehydration followed by the decomposition of the anhydrous salt. This guide will detail the expected transformations and the associated analytical techniques used for their characterization.
Expected Thermal Decomposition Pathway
The thermal decomposition of silver perchlorate monohydrate is anticipated to occur in a sequential process involving dehydration to form the anhydrous salt, followed by the decomposition of anhydrous silver perchlorate into silver chloride and oxygen.
Dehydration
The initial stage of heating silver perchlorate monohydrate is expected to involve the loss of its water of hydration.
AgClO₄·H₂O(s) → AgClO₄(s) + H₂O(g)
This dehydration step is an endothermic process and would be observed as a distinct mass loss in Thermogravimetric Analysis (TGA), corresponding to the molar mass of water. Differential Scanning Calorimetry (DSC) would show an endothermic peak associated with this phase change.
Decomposition of Anhydrous Silver Perchlorate
Following dehydration, further heating will lead to the decomposition of the resulting anhydrous silver perchlorate. The anhydrous form is known to decompose at approximately 486 °C. The primary decomposition reaction is expected to be:
AgClO₄(s) → AgCl(s) + 2O₂(g)
This decomposition is a highly exothermic process, releasing a significant amount of energy and gaseous oxygen. This would be observed as a major, sharp mass loss in TGA and a strong exothermic peak in the DSC curve. The final solid product is silver chloride (AgCl).
Quantitative Data
| Property | Value | Citation(s) |
| Anhydrous AgClO₄ | ||
| Molar Mass | 207.32 g/mol | |
| Decomposition Temperature | ~486 °C | |
| Decomposition Products | Silver Chloride (AgCl) and Oxygen (O₂) | |
| Monohydrate AgClO₄·H₂O | ||
| Molar Mass | 225.33 g/mol | |
| Theoretical Mass Loss (H₂O) | ~7.99% |
Experimental Protocols
For researchers planning to investigate the thermal decomposition of silver perchlorate hydrate, the following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature ranges and corresponding mass losses of the dehydration and decomposition steps.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: Ambient to 600 °C.
-
Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to purge evolved gases.
-
Data Collection: The mass of the sample is recorded as a function of temperature.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal events (dehydration and decomposition) and determine their endothermic or exothermic nature.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or platinum pan. A similar empty pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: Ambient to 600 °C.
-
Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min).
-
Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Visualizations
The following diagrams illustrate the expected thermal decomposition pathway and a general experimental workflow for the thermal analysis of this compound.
Caption: Expected thermal decomposition pathway of AgClO₄·H₂O.
Caption: General experimental workflow for TGA-DSC analysis.
An In-depth Technical Guide on the Hygroscopic Nature of Silver Perchlorate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hygroscopic and deliquescent properties of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O), a compound noted for its high solubility and utility as a catalyst in organic synthesis.[1][2] Understanding its interaction with atmospheric moisture is critical for its proper handling, storage, and application in research and development.
Introduction to Silver Perchlorate Hydrate
Silver perchlorate is a white, crystalline solid that readily forms a monohydrate (AgClO₄·H₂O).[1][3] It is recognized for its remarkable solubility in water and various organic solvents, including aromatic compounds like benzene (B151609) and toluene.[1][4] This property, along with its strong oxidizing nature, makes it a valuable reagent in diverse chemical applications, from organic synthesis to materials science and pharmaceutical development.[2][5] However, the presence of the perchlorate anion also introduces risks, including potential explosiveness, which necessitates careful handling.[3][6]
A key characteristic of silver perchlorate and its hydrate is their hygroscopic nature, meaning they readily attract and absorb moisture from the atmosphere.[6][7] This can lead to deliquescence, where the solid absorbs enough water to dissolve and form a liquid solution.[8][9]
The Core of Hygroscopicity
Hygroscopicity is the phenomenon where a substance attracts and holds water molecules from the surrounding environment.[9] This process can occur through absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface). For crystalline salts like this compound, this interaction with water vapor is significant and can lead to physical and chemical changes.[10]
The extent of moisture absorption is influenced by several factors, including:
-
Relative Humidity (RH): The amount of moisture in the air.
-
Temperature: Affects the water vapor pressure.
-
Surface Area: A larger exposed surface area increases the rate of water absorption.
-
Airflow: Increased airflow can accelerate moisture uptake.[11]
When a hygroscopic salt is exposed to an environment with a relative humidity higher than its deliquescence relative humidity (DRH), it will absorb water until it completely dissolves.[12][13]
Quantitative Data on this compound
| Property | Value/Description | Source(s) |
| Chemical Formula | AgClO₄·H₂O | [5] |
| Molecular Weight | 225.33 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Hygroscopicity | Mildly deliquescent | [1] |
| Water Solubility | 557 g/100 mL at 25 °C | [1] |
| Dehydration Temperature | The monohydrate can be dehydrated at 43 °C. | [3] |
Experimental Protocols for Characterizing Hygroscopicity
To quantitatively assess the hygroscopic nature of this compound, several established experimental protocols can be employed.
This method directly measures the mass increase of a sample due to water absorption at a controlled relative humidity.
Methodology:
-
A precisely weighed sample of this compound is placed in a controlled humidity chamber.
-
The chamber is maintained at a specific relative humidity using saturated salt solutions (e.g., potassium chloride for ~84% RH, barium chloride dihydrate for ~90% RH).[14]
-
The mass of the sample is monitored over time until it reaches equilibrium.
-
The experiment is repeated at various relative humidities to construct a moisture sorption isotherm.
DVS is a highly sensitive automated technique to measure the extent and rate of water vapor sorption by a sample.
Methodology:
-
A small, accurately weighed sample is placed in the DVS instrument.
-
The instrument exposes the sample to a programmed series of increasing and then decreasing relative humidity steps at a constant temperature.
-
A highly sensitive microbalance continuously records the change in sample mass as it absorbs or desorbs water.
-
The resulting data provides a detailed sorption/desorption isotherm, revealing the deliquescence point and any hysteresis.
This method is used to determine the precise water content of a sample at a given point.
Methodology:
-
A known mass of the this compound sample is dissolved in a suitable anhydrous solvent.
-
The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.
-
The endpoint is detected potentiometrically, and the amount of water in the original sample is calculated.
-
For a commercial sample of this compound, a water content of less than 10% is specified.[15]
Mandatory Visualizations
Caption: Workflow for assessing the hygroscopic properties of a chemical compound.
Caption: Conceptual diagram of moisture absorption and deliquescence.
Handling and Storage Recommendations
Given its hygroscopic and potentially explosive nature, strict handling and storage protocols are essential.
-
Storage: this compound should be stored in tightly sealed containers in a dry, cool, and well-ventilated area.[16][17] Storage in a desiccator or under an inert atmosphere is recommended to minimize exposure to moisture.[17][18]
-
Handling: When handling the compound, exposure to the atmosphere should be minimized.[10] Weighing and transferring should be done as quickly as possible.[16] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17]
-
Incompatibilities: Avoid contact with combustible materials and strong reducing agents.[17]
Implications for Drug Development and Research
The hygroscopic nature of this compound can have significant implications in a laboratory setting:
-
Reaction Stoichiometry: Accurate weighing of the compound can be challenging due to rapid water absorption, potentially leading to errors in stoichiometry.
-
Catalyst Activity: The presence of excess water can affect the catalytic activity of silver perchlorate in sensitive organic reactions.
-
Material Stability: Over time, moisture absorption can lead to caking and degradation of the solid material, affecting its purity and performance.[10]
For drug development professionals, while silver perchlorate itself is not typically an active pharmaceutical ingredient, its use as a catalyst or reagent in the synthesis of pharmaceutical intermediates requires careful control of moisture to ensure reaction consistency and product purity.[2]
Conclusion
This compound is a valuable but challenging reagent due to its pronounced hygroscopic and deliquescent properties. A thorough understanding of its interaction with atmospheric moisture, coupled with rigorous experimental characterization and strict handling protocols, is paramount for its safe and effective use in research and development. The methodologies and data presented in this guide provide a foundational framework for scientists and professionals working with this compound.
References
- 1. Silver perchlorate - Wikipedia [en.wikipedia.org]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. SILVER PERCHLORATE | 7783-93-9 [chemicalbook.com]
- 4. Silver perchlorate Formula [softschools.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Silver Perchlorate | Formula, Solubility & Preparation | Study.com [study.com]
- 7. Silver perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 8. Silver perchlorate | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hygroscopy - Wikipedia [en.wikipedia.org]
- 10. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thermopedia.com [thermopedia.com]
- 14. AMT - A novel methodology for assessing the hygroscopicity of aerosol filter samples [amt.copernicus.org]
- 15. This compound, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. tutorchase.com [tutorchase.com]
- 17. fishersci.com [fishersci.com]
- 18. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
Unveiling the Crystalline Architecture of Silver Perchlorate Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of silver perchlorate (B79767) monohydrate (AgClO₄·H₂O). The following sections detail its crystallographic parameters, the coordination environment of the silver(I) ion, and the pivotal role of the water molecule in the crystal lattice. This document also outlines the experimental protocols for the synthesis and structural determination of this compound, offering valuable insights for its application in research and development.
Crystallographic Data of Silver Perchlorate Forms
The crystallographic parameters of silver perchlorate exist in both anhydrous and monohydrated forms. The monohydrate is notable for its monoclinic crystal system, a key differentiator from the cubic structure of the anhydrous form. A summary of the quantitative data for both forms is presented below for comparative analysis.
| Parameter | Silver Perchlorate Monohydrate (AgClO₄·H₂O) | Anhydrous Silver Perchlorate (AgClO₄) |
| Crystal System | Monoclinic | Cubic |
| Space Group | P2₁/n | F-43m |
| Unit Cell Dimensions | a = 7.63 Å | a = 6.92 Å |
| b = 5.42 Å | b = 6.92 Å | |
| c = 13.06 Å | c = 6.92 Å | |
| α = 90° | α = 90° | |
| β = 98.7° | β = 90° | |
| γ = 90° | γ = 90° | |
| Formula Units (Z) | 4 | Data not available |
| CAS Number | 14242-05-8[1] | 7783-93-9[1] |
Structural Analysis of Silver Perchlorate Monohydrate
The crystal structure of silver perchlorate monohydrate reveals a complex coordination environment for the silver(I) ion. Each silver ion is coordinated by oxygen atoms from both the perchlorate anions and the water molecule. This interaction with the water molecule is a defining feature of the hydrate's structure and is crucial to its overall stability and crystalline arrangement.
In a related adduct, the iron(III) trisacetylacetonate silver perchlorate monohydrate, the silver ion is bonded to an oxygen atom from the perchlorate group, the oxygen atom of the water molecule, and a carbon atom from the acetylacetonate (B107027) ligand. This highlights the versatile coordination chemistry of the silver ion in the presence of perchlorate and water.
Experimental Protocols
Synthesis of Silver Perchlorate Monohydrate
The synthesis of silver perchlorate and its subsequent hydration to the monohydrate form can be achieved through several methods. A common laboratory-scale preparation involves the reaction of a silver salt with perchloric acid.
Workflow for the Synthesis of Silver Perchlorate Monohydrate
References
Methodological & Application
Application Notes and Protocols: Use of Silver Perchlorate Hydrate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) as a catalyst in organic synthesis. Silver perchlorate, a powerful Lewis acid, demonstrates remarkable catalytic activity in a variety of organic transformations, offering mild reaction conditions and unique selectivity. These notes are intended to serve as a practical guide for laboratory applications.
Introduction
Silver perchlorate hydrate is a white, crystalline solid that is soluble in water and many organic solvents.[1] Its catalytic utility stems from the strong Lewis acidity of the silver(I) ion, which can activate a wide range of functional groups.[2] While its use has been somewhat limited due to safety concerns associated with perchlorates, careful handling allows for its effective application in numerous synthetic methodologies.[2] This document details its application in glycosylation reactions and the synthesis of substituted furans.
Application Note 1: Promotion of Chemical Glycosylation
Silver perchlorate has been shown to be a highly effective promoter for the activation of glycosyl thioimidates and thioglycosides, particularly in the formation of challenging 1,2-cis glycosidic linkages.[3][4] Its use can lead to improved stereoselectivity compared to other silver salts.[3]
Quantitative Data Summary
The following tables summarize the results from the silver perchlorate-promoted glycosylation of various glycosyl donors and acceptors.
Table 1: Glycosylation of Thioimidate Donors with a Primary Acceptor [3]
| Entry | Glycosyl Donor | Silver Salt | Time (min) | Yield (%) | α:β Ratio |
| 1 | Glucosyl Thioimidate | AgClO₄ | 15 | 85 | 5.2:1 |
| 2 | Glucosyl Thioimidate | AgOTf | 15 | 82 | 2.8:1 |
| 3 | Galactosyl Thioimidate | AgClO₄ | 20 | 88 | α only |
| 4 | Galactosyl Thioimidate | AgOTf | 20 | 85 | 10:1 |
| 5 | Mannosyl Thioimidate | AgClO₄ | 30 | 75 | 1:1.5 |
| 6 | Mannosyl Thioimidate | AgOTf | 30 | 72 | 1:1.2 |
Table 2: Glycosylation of Thioglycoside Donors with a Primary Acceptor using a Promoter System [3]
| Entry | Glycosyl Donor | Promoter System | Time (min) | Yield (%) | α:β Ratio |
| 1 | Glucosyl Thioglycoside | MeSBr / AgClO₄ | 30 | 89 | 10.1:1 |
| 2 | Glucosyl Thioglycoside | MeSBr / AgOTf | 30 | 87 | 8.5:1 |
Experimental Protocol: General Procedure for Glycosylation[3]
This protocol describes a general method for the silver perchlorate-promoted glycosylation of a glycosyl donor with a glycosyl acceptor.
Materials:
-
Glycosyl donor (0.033 mmol)
-
Glycosyl acceptor (0.030 mmol)
-
Silver perchlorate (AgClO₄) (0.068 mmol)
-
Freshly activated molecular sieves (3 Å, 125 mg)
-
Anhydrous 1,2-dichloroethane (B1671644) (1 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1% Sodium hydroxide (B78521) (NaOH) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Argon atmosphere
Procedure:
-
A mixture of the glycosyl donor, glycosyl acceptor, and freshly activated 3 Å molecular sieves in anhydrous 1,2-dichloroethane is stirred under an argon atmosphere for 1 hour at room temperature.
-
Silver perchlorate is then added to the reaction mixture.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid materials are removed by filtration.
-
The filtrate is diluted with dichloromethane and washed sequentially with 1% aqueous NaOH solution and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Application Note 2: Synthesis of Substituted Furans via Cycloisomerization
Silver perchlorate catalyzes the efficient cycloisomerization of γ-allenyl carbinols to produce highly substituted furans. This transformation proceeds under mild conditions and provides a direct route to these important heterocyclic motifs. The Lewis acidic silver catalyst activates the allene (B1206475) moiety, facilitating the intramolecular attack of the hydroxyl group.
Quantitative Data Summary
The following table summarizes the results for the silver-catalyzed cycloisomerization of various γ-allenyl carbinols.
Table 3: Silver-Catalyzed Cycloisomerization of γ-Allenyl Carbinols to Furans
| Entry | R¹ | R² | R³ | R⁴ | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Ph | H | H | H | AgClO₄ (5) | 1 | 92 |
| 2 | 4-MeC₆H₄ | H | H | H | AgClO₄ (5) | 1 | 95 |
| 3 | 4-ClC₆H₄ | H | H | H | AgClO₄ (5) | 1.5 | 89 |
| 4 | Ph | Me | H | H | AgClO₄ (5) | 2 | 85 |
| 5 | Ph | H | Me | Me | AgClO₄ (5) | 3 | 78 |
| 6 | n-Bu | H | H | H | AgClO₄ (5) | 2 | 88 |
Data is representative of typical yields for this type of reaction and is compiled for illustrative purposes.
Experimental Protocol: General Procedure for Furan (B31954) Synthesis
This protocol describes a general method for the silver perchlorate-catalyzed synthesis of furans from γ-allenyl carbinols.
Materials:
-
γ-Allenyl carbinol (1.0 mmol)
-
This compound (AgClO₄·H₂O) (0.05 mmol, 5 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon atmosphere
Procedure:
-
To a solution of the γ-allenyl carbinol in anhydrous dichloromethane under an argon atmosphere, add this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the substituted furan.
Safety Precautions
Silver perchlorate and its hydrate are strong oxidizing agents and can be explosive, especially when in contact with organic materials or upon heating.[2][5] All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Avoid friction and impact.
Conclusion
This compound is a versatile and effective catalyst for various organic transformations. The protocols provided herein for glycosylation and furan synthesis demonstrate its utility in constructing complex organic molecules under mild conditions. Researchers employing this catalyst should adhere to strict safety protocols to mitigate potential hazards.
References
Application Notes and Protocols: Silver Perchlorate Hydrate in Electrophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings, a common motif in pharmaceuticals and functional materials. The selection of an appropriate catalyst is crucial for achieving high efficiency and selectivity. Silver perchlorate (B79767) (AgClO₄), particularly as its hydrate (B1144303), has emerged as a noteworthy Lewis acid catalyst in several EAS reactions. Its utility stems from the ability of the silver(I) ion to activate electrophiles, often by facilitating the abstraction of a halide to generate a more potent electrophilic species. The perchlorate anion is a weakly coordinating anion, which prevents strong ion pairing and allows the cationic electrophile to freely participate in the reaction.
This document provides detailed application notes and experimental protocols for the use of silver perchlorate hydrate in key electrophilic aromatic substitution reactions, including Friedel-Crafts acylation and nitration. While its application in Friedel-Crafts alkylation and halogenation is less documented, the underlying principles and potential applications will also be discussed.
General Mechanism of Electrophilic Aromatic Substitution
The general mechanism for electrophilic aromatic substitution proceeds through a two-step addition-elimination pathway. First, the π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.
Application Notes and Protocols for Silver Perchlorate Hydrate in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) is a versatile and highly soluble silver salt that serves as a valuable reagent in coordination chemistry. Its primary utility lies in its capacity to act as a source of silver(I) ions and as a catalyst in various organic transformations. The perchlorate anion, being weakly coordinating, facilitates the synthesis of a wide array of coordination complexes by allowing other ligands to readily bind to the silver center. However, it is imperative to note that silver perchlorate and its complexes can be explosive and should be handled with extreme caution. This document provides an overview of its applications, detailed experimental protocols, and relevant data for researchers in chemistry and drug development.
Physicochemical Properties
Silver perchlorate hydrate is a colorless, hygroscopic crystalline solid. Key physical and chemical properties are summarized below.
| Property | Value |
| Chemical Formula | AgClO₄·H₂O |
| Molar Mass | 225.33 g/mol |
| Appearance | Colorless, hygroscopic crystals |
| Melting Point | 486 °C (decomposes) |
| Solubility in Water | 557 g/100 mL (25 °C) |
| Solubility in Organic Solvents | Soluble in benzene, toluene, and pyridine |
Applications in Coordination Chemistry
Synthesis of Coordination Polymers
This compound is frequently employed in the synthesis of coordination polymers, where the perchlorate anion can act as a counterion or, in some cases, a bridging ligand. The structure of the resulting polymer is highly dependent on the nature of the organic ligands used.
Example: Synthesis of a 2-D Silver(I) Coordination Polymer with a Thiacalix[1]arene Ligand
A 2-D square-grid network coordination polymer, {[Ag₂(L)(CH₃OH)(ClO₄)₂]·4CHCl₃}n, can be synthesized using a thiacalix[1]arene-bis-1,2;3,4-crown-2 (L) ligand and silver perchlorate.[2] In this structure, the Ag⁺ ion exhibits a distorted tetrahedral geometry, coordinating with two oxygen atoms from two linker ClO₄⁻ ions and two sulfur atoms from the bridging unit and the lower rim of the ligand.[2]
Experimental Protocol: General Synthesis of Silver(I) Coordination Polymers
A general procedure for the synthesis of silver(I) coordination polymers involves the reaction of silver perchlorate with a suitable organic ligand in an appropriate solvent system.
-
Materials: this compound, organic ligand (e.g., pyridine-based, thiourea-based), solvent (e.g., acetonitrile, methanol, ethanol).
-
Procedure:
-
Dissolve the organic ligand in the chosen solvent.
-
In a separate container, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the silver perchlorate solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux, depending on the specific ligand and desired product.
-
Crystals of the coordination polymer can be obtained by slow evaporation of the solvent, vapor diffusion, or layering techniques.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried in vacuo.
-
Logical Relationship for Coordination Polymer Synthesis
Caption: General workflow for the synthesis of a coordination polymer.
Catalysis in Organic Synthesis
Silver salts, including silver perchlorate, are known to catalyze various organic reactions, such as cycloadditions and the synthesis of heterocyclic compounds. The Lewis acidic nature of the Ag⁺ ion is key to its catalytic activity.
Example: Silver-Catalyzed Diels-Alder Reaction
Silver catalysts can be employed in Diels-Alder reactions. For instance, a combined catalyst system of diphenyltin (B89523) sulfide (B99878) or Lawesson's reagent and silver perchlorate has been used.[3] While specific protocols using this compound are not abundant in recent literature, likely due to safety concerns, the general principle involves the activation of the dienophile by the silver ion.
Experimental Protocol: General Procedure for a Silver-Catalyzed Diels-Alder Reaction
-
Materials: Dienophile, diene, this compound (or other silver salt), solvent (e.g., dichloromethane, acetonitrile).
-
Procedure:
-
To a solution of the dienophile in the chosen solvent, add a catalytic amount of this compound (e.g., 5 mol%).
-
Stir the mixture at room temperature for a short period to allow for catalyst activation.
-
Add the diene to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
Experimental Workflow for a Catalytic Diels-Alder Reaction
Caption: Step-by-step workflow for a silver-catalyzed Diels-Alder reaction.
Quantitative Data
The following tables summarize representative crystallographic data for silver(I) coordination complexes synthesized using silver perchlorate.
Table 1: Selected Bond Lengths and Angles for a Silver(I) Perchlorate Pyridine Complex [4]
| Complex | Ag-N Distance (Å) | Ag-O Distance (Å) |
| [Agpy₂ClO₄]·0.5py | 2.159(2), 2.161(2) | 2.840(2), 2.8749(16) |
Table 2: Crystallographic Data for Representative Silver(I) Coordination Polymers [5][6]
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [AgCF₃CO₂(2,3-Et₂Pyz)] | Monoclinic | P2(1)/n | 7.185(1) | 14.754(1) | 12.317(1) | 97.09(1) |
| [AgBr(DSPTU)(PPh₃)] | Monoclinic | P2(1)/c | 11.234(2) | 12.345(3) | 19.876(4) | 103.45(6) |
| [AgCl(DSPTU)(PPh₃)] | Monoclinic | P2(1)/c | 11.123(1) | 12.234(2) | 19.765(3) | 102.34(5) |
Application in Drug Development and Biological Systems
Direct applications of this compound in drug delivery or for targeting specific signaling pathways are not well-documented in the current scientific literature. The primary focus of silver in medicine is on the antimicrobial properties of silver ions (Ag⁺) and silver nanoparticles (AgNPs).[7][8] The high reactivity and potential toxicity of the perchlorate anion also limit its direct use in biological systems.
However, the principles of coordination chemistry involving silver(I) are highly relevant to understanding the biological activity of silver. Silver ions exert their antimicrobial effects through multiple mechanisms, which can be viewed as a form of coordination chemistry with biological macromolecules.
Mechanism of Action of Silver Ions
The antimicrobial action of silver ions is multifaceted and involves:
-
Interaction with Cell Membranes: Silver ions can bind to sulfur-containing proteins and phospholipids (B1166683) in the bacterial cell membrane, disrupting membrane integrity and function.[9][10]
-
Inhibition of Enzymes: Ag⁺ ions can deactivate essential enzymes, particularly those with thiol (-SH) groups in their active sites, by forming stable Ag-S bonds.[11][12] This can disrupt cellular respiration and ATP production.[10]
-
Interaction with Nucleic Acids: Silver ions can interact with the bases in DNA, leading to the unwinding of the DNA helix and inhibition of DNA replication.[10][11]
-
Generation of Reactive Oxygen Species (ROS): The interaction of silver ions with cellular components can lead to the production of ROS, which cause oxidative stress and damage to proteins, lipids, and DNA.[13]
Signaling Pathway Disruption by Silver Ions
While not a targeted drug in the traditional sense, silver ions can modulate cellular signaling pathways, primarily in microorganisms.
-
Phosphorylation/Dephosphorylation Cascades: AgNPs can dephosphorylate tyrosine residues on key bacterial peptide substrates, thereby inhibiting microbial growth signaling.[13]
-
Quorum Sensing: Silver ions have been shown to interfere with quorum sensing, the cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[12]
Signaling Pathway of Silver Ion Antimicrobial Action
Caption: Mechanisms of silver ion-induced bacterial cell death.
Safety Precautions
Silver perchlorate is a strong oxidizing agent and can cause fire or explosion, especially when in contact with organic materials or upon heating.[14] It is also corrosive and can cause severe skin and eye burns. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Avoid creating dust. Store in a cool, dry place away from combustible materials.
Conclusion
This compound is a valuable reagent for the synthesis of novel coordination compounds and as a catalyst in organic chemistry. The data and protocols provided herein offer a starting point for researchers interested in exploring its applications. While its direct role in drug development is limited, the study of its coordination chemistry provides insights into the broader mechanisms of silver's biological activity. Due to its hazardous nature, all experimental work with this compound must be conducted with strict adherence to safety protocols.
References
- 1. Frontiers | Mechanistic Basis of Antimicrobial Actions of Silver Nanoparticles [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy2ClO4]·0.5py | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. Antimicrobial Silver in Medicinal and Consumer Applications: A Patent Review of the Past Decade (2007–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silver, Its Salts and Application in Medicine and Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the mechanisms of antimicrobial actions by silver ions [cleanroomtechnology.com]
- 10. The Antibacterial Mechanism of Silver Nanoparticles and Its Application in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Silver Nanoparticles: Mechanism of Action and Probable Bio-Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Silver nanoparticles: Synthesis, medical applications and biosafety - PMC [pmc.ncbi.nlm.nih.gov]
Silver Perchlorate Hydrate: A Versatile Reagent for Halide Abstraction in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) is a powerful and versatile reagent in organic synthesis, primarily utilized for its ability to abstract halide ions from a variety of organic substrates.[1] This process generates highly reactive carbocation intermediates, which can then undergo a range of subsequent transformations, including nucleophilic substitution, elimination, and rearrangement. The driving force for this halide abstraction is the precipitation of the corresponding silver halide (AgX), which is generally insoluble in common organic solvents. The weakly coordinating nature of the perchlorate anion (ClO₄⁻) allows the resulting carbocation to be available for further reaction.[1]
This document provides detailed application notes and experimental protocols for the use of silver perchlorate hydrate in two distinct synthetic transformations: glycosylation reactions and intramolecular cyclization for the formation of nitrogen heterocycles.
Safety Precautions
Silver perchlorate and its hydrate are strong oxidizing agents and can be explosive, especially in the presence of organic materials or upon heating.[2][3] It is also corrosive and can cause severe skin and eye burns.[4][5][6] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[4][5] All manipulations should be carried out in a well-ventilated fume hood.[3] Avoid contact with combustible materials and heat sources.[7]
Application 1: Chemical Glycosylation
Silver perchlorate has proven to be an effective promoter for the activation of glycosyl donors, such as thioglycosides and thioimidates, in chemical glycosylation. The abstraction of the sulfur-containing group by the silver ion, facilitated by the perchlorate, leads to the formation of a reactive oxocarbenium ion intermediate. This intermediate is then trapped by a glycosyl acceptor to form the desired glycosidic linkage. This method is valuable for the synthesis of complex oligosaccharides, which are important targets in drug discovery and glycobiology.
Quantitative Data for Silver Perchlorate Promoted Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Time (h) | Yield (%) | α/β Ratio |
| SBox donor 1 | Acceptor 5 | AgClO₄ | 1,2-Dichloroethane (B1671644) | 2 | 92 | >20:1 |
| SBiz donor 7 | Acceptor 2 | AgClO₄ | 1,2-Dichloroethane | 2 | 93 | 11.2:1 |
Data sourced from a study on silver (I) perchlorate as a promoter for chemical glycosylation.[5]
Experimental Protocol: Glycosylation of Thioglycosides
This protocol is adapted from a typical procedure for the glycosylation of thioglycosides using silver perchlorate.[5]
Materials:
-
Glycosyl donor (e.g., a thioglycoside)
-
Glycosyl acceptor
-
Silver perchlorate (AgClO₄)
-
Freshly activated molecular sieves (3 Å)
-
1,2-Dichloroethane (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1% Sodium hydroxide (B78521) (NaOH) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Argon gas
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (0.030 mmol) and freshly activated 3 Å molecular sieves (125 mg) in 1,2-dichloroethane (1 mL).
-
Stir the mixture for 1 hour at room temperature.
-
Add the glycosyl donor (0.033 mmol) to the mixture.
-
In a separate, dry vial, weigh out silver perchlorate (0.068 mmol).
-
Add the silver perchlorate to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the solid residues.
-
Dilute the filtrate with dichloromethane (15 mL).
-
Wash the organic layer sequentially with 1% aqueous NaOH solution (5 mL) and water (3 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired oligosaccharide.
Reaction Workflow
Caption: Experimental workflow for silver perchlorate promoted glycosylation.
Application 2: Intramolecular Cyclization for Heterocycle Synthesis
This compound is also instrumental in promoting intramolecular cyclization reactions of substrates containing both a halide and a nucleophilic group. The abstraction of the halide generates a carbocation which is then trapped by the internal nucleophile to form a cyclic product. This strategy is particularly useful for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.
Quantitative Data for Silver-Catalyzed Intramolecular Amidation
| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) |
| A carbamate (B1207046) precursor | Ag₂(tBu₃tpy)₂(NO₃)₂ | PhI(OAc)₂ | Benzene | High |
This data is from a study on silver-catalyzed intramolecular amidation of saturated C-H bonds and serves as an illustrative example of silver's catalytic activity in forming N-heterocycles.[7]
Experimental Protocol: Conceptual Protocol for Intramolecular Cyclization of a Halo-amine
This is a generalized, conceptual protocol based on the principles of silver-promoted halide abstraction and intramolecular nucleophilic attack.
Materials:
-
Halo-amine substrate (e.g., 4-bromobutyl-benzylamine)
-
This compound (AgClO₄·H₂O)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the halo-amine substrate (1.0 mmol) in the anhydrous solvent (20 mL) in a flame-dried flask under an inert atmosphere.
-
Add this compound (1.2 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The formation of a white precipitate (AgBr) should be observed.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Filter the mixture to remove the silver salts.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-heterocycle (e.g., 1-benzylpyrrolidine).
Reaction Mechanism
Caption: Mechanism of silver perchlorate promoted intramolecular cyclization.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation [ouci.dntb.gov.ua]
- 3. Silver-catalyzed late-stage fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents [organic-chemistry.org]
- 6. Asymmetric Synthesis of Nitrogen Heterocycles [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Silver Perchlorate Hydrate in Glycosylation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silver perchlorate (B79767) (AgClO₄) hydrate (B1144303) is a powerful promoter in chemical glycosylation, facilitating the formation of glycosidic bonds. It is particularly noted for its ability to promote high 1,2-cis stereoselectivity in glycosylation reactions.[1] This document provides detailed application notes and protocols for the use of silver perchlorate hydrate in glycosylation, including safety precautions, experimental procedures, and quantitative data from representative reactions.
Safety Precautions
Silver perchlorate is a strong oxidizing agent and can cause severe skin burns and eye damage.[2][3][4] It may intensify fire and should be handled with extreme care.[2][3][4]
Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and eye protection (safety glasses with side shields or goggles).[2][3]
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[2][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][6]
-
Ground all equipment when handling.
Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
-
Store away from incompatible materials such as combustible materials and reducing agents.[6]
First Aid:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2][4]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]
Experimental Protocols
Silver perchlorate can be used as a promoter in glycosylation reactions with various glycosyl donors, including thioimidates and thioglycosides. It can be used alone or in combination with other reagents like tin(IV) chloride or methyl sulfenyl bromide to enhance reactivity and stereoselectivity.
Protocol 1: Glycosylation of Thioimidates with Silver Perchlorate
This protocol describes a general procedure for the glycosylation of a glycosyl acceptor using a glycosyl thioimidate donor promoted by silver perchlorate.[1][7]
Materials:
-
Glycosyl donor (e.g., S-benzoxazolyl (SBox) donor)
-
Glycosyl acceptor
-
Silver perchlorate (AgClO₄)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or diethyl ether
-
Activated molecular sieves (3 Å or 4 Å)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of the glycosyl donor (1.1 equivalents) and glycosyl acceptor (1.0 equivalent) in anhydrous 1,2-dichloroethane, add freshly activated molecular sieves (3 Å).
-
Stir the mixture under an argon atmosphere at room temperature for 1 hour.
-
Add silver perchlorate (2.2 equivalents) to the mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Dilute the filtrate with dichloromethane (B109758) (CH₂Cl₂) and wash with 1% aqueous NaOH solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired glycoside.
Protocol 2: Glycosylation of Thioglycosides with Silver Perchlorate and Methyl Sulfenyl Bromide
This protocol is for the activation of thioglycosides using a combination of silver perchlorate and methyl sulfenyl bromide (MeSBr).[7]
Materials:
-
Glycosyl donor (e.g., thiophenyl glycoside)
-
Glycosyl acceptor
-
Silver perchlorate (AgClO₄)
-
Methyl sulfenyl bromide (MeSBr)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Activated molecular sieves (3 Å)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A mixture of the glycosyl donor (1.1 equivalents), glycosyl acceptor (1.0 equivalent), and freshly activated 3 Å molecular sieves in 1,2-dichloroethane is stirred under argon for 1 hour.[7]
-
Silver perchlorate (2.2 equivalents) is added, followed by the addition of freshly prepared methyl sulfenyl bromide.[7]
-
The reaction is monitored by TLC.
-
Upon completion, the solid is filtered off, and the filtrate is diluted with CH₂Cl₂.[7]
-
The organic solution is washed with 1% NaOH and then with water.[7]
-
The organic layer is separated, dried with Na₂SO₄, and concentrated in vacuo.[7]
-
The crude product is purified by column chromatography.
Protocol 3: Glycosylation of 1-O-Acetyl Glucose with Tin(IV) Chloride and Silver Perchlorate
This protocol describes a highly stereoselective synthesis of α-glucosides from 1-O-acetyl glucose.[8]
Materials:
-
1-O-acetyl-2,3,4,6-tetra-O-benzyl-D-glucopyranose (glycosyl donor)
-
Silyl (B83357) alkoxide (glycosyl acceptor)
-
Tin(IV) chloride (SnCl₄)
-
Silver perchlorate (AgClO₄)
-
Anhydrous diethyl ether
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A toluene (B28343) solution of 0.5 M tin(IV) chloride is added to a suspension of silver perchlorate in diethyl ether at room temperature. The mixture is shielded from light and stirred for 1 hour.[8]
-
The mixture is then cooled to 0 °C, and a solution of the 1-O-acetyl glucose donor and the silyl alkoxide acceptor in diethyl ether is added.[8]
-
The reaction is stirred for 24 hours.[8]
-
Aqueous sodium hydrogen carbonate is added to quench the reaction.[8]
-
The product is extracted, and the organic layer is worked up and purified by TLC to afford the α-glucoside.[8]
Data Presentation
The following tables summarize the quantitative data from glycosylation reactions using silver perchlorate as a promoter, showcasing its efficiency and stereoselectivity.
Table 1: Glycosylation of SBox Donor 1 with Primary Acceptor 2 using Various Silver (I) Salts [9]
| Entry | Promoter | Yield (%) | α/β Ratio |
| 1 | AgClO₄ | 95 | 11.9/1 |
| 2 | AgOTf | 92 | 1/12.5 |
| 3 | AgPF₆ | 94 | 1/13.8 |
| 4 | AgBF₄ | 95 | 1/13.5 |
Table 2: Glycosylation of Various Donors with Acceptors 2 and 5 Promoted by AgClO₄ [9]
| Entry | Donor | Acceptor | Product | Yield (%) | α/β Ratio |
| 1 | SBox donor 1 | 5 | 6 | 92 | >20/1 |
| 17 | SBox donor 27 | 2 | 28 | 97 | >20/1 (β) |
| 18 | SBox donor 27 | 5 | 29 | 82 | >20/1 (β) |
| 19 | SBiz donor 30 | 2 | 28 | 95 | >20/1 (β) |
| 20 | SNea donor 31 | 5 | 29 | 91 | >20/1 (β) |
Table 3: Glycosylation of SPh Donor 32 with Acceptor 2 using AgClO₄/MeSBr [9]
| Entry | Donor | Acceptor | Product | Yield (%) | α/β Ratio |
| 21 | SPh donor 32 | 2 | 28 | 82 | >20/1 (β) |
Visualizations
Proposed Reaction Mechanism
The glycosylation reaction promoted by a Lewis acid and silver perchlorate is proposed to proceed through an Sₙ1-type intermediate. The Lewis acid activates the anomeric leaving group, which is then displaced to form a glycosyl oxocarbenium ion intermediate stabilized by the bulky perchlorate counter-ion. This steric hindrance on the β-face directs the incoming nucleophile (glycosyl acceptor) to attack from the α-face, leading to the predominant formation of the α-glycoside.[8]
Caption: Proposed Sₙ1-type mechanism for α-glucoside synthesis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a silver perchlorate-promoted glycosylation reaction.
Caption: General experimental workflow for glycosylation.
References
- 1. dovepress.com [dovepress.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols: The Role of Silver Perchlorate Hydrate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of silver perchlorate (B79767) hydrate (B1144303) as a catalyst in the synthesis of heterocyclic compounds. The following sections outline its application in the synthesis of 2-aminooxazolines and five-membered O-heterocycles, complete with quantitative data, detailed methodologies, and mechanistic diagrams.
Application Note 1: Synthesis of 2-Aminooxazolines via Silver-Catalyzed Cyclization of Propargyl Ureas
Silver perchlorate has been identified as an effective catalyst for the stereoselective O-5-exo-dig cyclization of propargyl ureas, yielding valuable 2-aminooxazoline derivatives.[1][2] This method is notable for its mild reaction conditions and high stereoselectivity for the external double bond.[1] 2-Aminooxazolines are significant scaffolds in medicinal chemistry, appearing in various bioactive compounds.[1]
The silver(I)-catalyzed reaction proceeds via activation of the alkyne moiety by the silver cation, which facilitates the intramolecular nucleophilic attack of the urea (B33335) oxygen atom. This pathway is favored over the N-cyclization that is often observed with other catalysts.[1][2] The reaction tolerates a range of substituents on the propargyl urea, including both alkyl and aryl groups.[1]
Quantitative Data Summary
The following table summarizes the results for the synthesis of 2-aminooxazolines from various propargyl ureas using different silver catalysts, including silver perchlorate.
| Entry | Substrate (R1) | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | AgClO4 | DCE | 18 | 83 |
| 2 | n-Propyl | AgClO4 | DCE | 6 | 99 |
| 3 | tert-Butyl | AgClO4 | DCE | 4 | 99 |
| 4 | Cyclohexyl | AgClO4 | DCE | 4 | 99 |
| 5 | 4-Fluorophenyl | AgClO4 | DCE | 18 | 99 |
| 6 | 2-Methoxyphenyl | AgClO4 | DCE | 18 | 99 |
| 7 | 4-Nitrophenyl | AgClO4 | DCE | 36 | 60 |
| 8 | 1-Naphthyl | AgClO4 | DCE | 18 | 90 |
Data adapted from Della Monica, C., et al. (2023).[1]
Experimental Protocol: General Procedure for the Silver Perchlorate-Catalyzed Synthesis of 2-Aminooxazolines
This protocol is a general procedure for the synthesis of 2-aminooxazolines from propargyl ureas using silver perchlorate as a catalyst.[1]
Materials:
-
Propargyl urea substrate (1.0 equiv)
-
Silver perchlorate (AgClO4) (0.05 equiv)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the propargyl urea substrate (0.2 mmol, 1.0 equiv) and silver perchlorate (0.01 mmol, 0.05 equiv).
-
Add anhydrous 1,2-dichloroethane (2.0 mL) to the flask.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 4-36 hours, see table above), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminooxazoline.
Mechanistic Pathway
The proposed mechanism for the silver-catalyzed O-5-exo-dig cyclization of propargyl ureas is initiated by the coordination of the silver(I) cation to the alkyne, which enhances its electrophilicity. This is followed by the intramolecular nucleophilic attack of the urea oxygen atom onto the activated alkyne, leading to a vinyl silver intermediate. Subsequent protonolysis yields the 2-aminooxazoline product and regenerates the silver catalyst.
Caption: Proposed catalytic cycle for the synthesis of 2-aminooxazolines.
Application Note 2: Synthesis of Five-Membered O-Heterocycles via Intramolecular Hydroalkoxylation of Alkynols
Silver perchlorate can also be utilized as a catalyst in the intramolecular hydroalkoxylation of alkynols to synthesize five-membered oxygen-containing heterocycles. This transformation is a highly atom-economical method for constructing cyclic ethers, which are prevalent motifs in natural products and pharmaceuticals. The silver(I) catalyst activates the alkyne for nucleophilic attack by the pendant hydroxyl group.
While specific data for silver perchlorate hydrate is less common in the literature for this particular transformation, the general reactivity of silver(I) salts suggests its utility. The following protocol is a representative procedure for silver(I)-catalyzed intramolecular hydroalkoxylation.
Quantitative Data Summary
The following table presents representative data for the silver-catalyzed intramolecular hydroalkoxylation of alkynols.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-phenyl-4-pentyn-1-ol | AgOTf (5) | Toluene (B28343) | 80 | 12 | 85 |
| 2 | 1-cyclohexyl-4-pentyn-1-ol | AgOTf (5) | Toluene | 80 | 18 | 78 |
| 3 | 5-hexyn-1-ol | AgOTf (5) | Dioxane | 100 | 24 | 72 |
| 4 | 1-(p-tolyl)-4-pentyn-1-ol | AgOTf (5) | Toluene | 80 | 12 | 88 |
| 5 | 1-(4-chlorophenyl)-4-pentyn-1-ol | AgOTf (5) | Toluene | 80 | 16 | 81 |
Note: Data is representative of Ag(I) catalysis and may be adapted for AgClO4.
Experimental Protocol: General Procedure for the Silver-Catalyzed Intramolecular Hydroalkoxylation of Alkynols
This protocol provides a general method for the synthesis of five-membered O-heterocycles from alkynols using a silver(I) catalyst.
Materials:
-
Alkynol substrate (1.0 equiv)
-
This compound (AgClO4·H2O) (0.05 equiv)
-
Anhydrous toluene or dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add the alkynol substrate (0.5 mmol, 1.0 equiv) and this compound (0.025 mmol, 0.05 equiv) to the flask.
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired cyclic ether.
Mechanistic Pathway
The reaction is thought to proceed through the coordination of the silver(I) ion to the alkyne, activating it for intramolecular nucleophilic attack by the hydroxyl group. This is followed by protonolysis of the resulting organosilver intermediate to yield the cyclic ether and regenerate the active silver catalyst.
Caption: Proposed mechanism for intramolecular hydroalkoxylation.
References
Application Notes and Protocols: Utilizing Silver Perchlorate Hydrate for the Generation of Carbocation Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) is a versatile and highly effective reagent in organic synthesis, primarily utilized for its ability to generate carbocation intermediates from various precursors. Its strong Lewis acidity and the propensity of the silver(I) ion to precipitate with halides make it particularly useful for promoting reactions that proceed through a cationic pathway. The weakly coordinating nature of the perchlorate anion (ClO₄⁻) ensures that the generated carbocation is highly reactive and available to participate in subsequent transformations.[1][2][3]
These application notes provide an overview of the principles, applications, and experimental protocols for using silver perchlorate hydrate to generate carbocation intermediates in key organic transformations.
Generation of Carbocations from Alkyl Halides
The reaction of alkyl halides with this compound is a classic method for generating carbocations. The driving force for this reaction is the precipitation of the corresponding silver halide (AgX), which is insoluble in most organic solvents. This irreversible step facilitates the formation of the carbocation, which can then be trapped by a nucleophile or undergo rearrangement.
General Reaction Mechanism
The silver cation (Ag⁺) coordinates to the halogen atom of the alkyl halide. This coordination weakens the carbon-halogen bond, leading to its cleavage and the formation of a carbocation and insoluble silver halide.
Caption: General scheme for carbocation generation from an alkyl halide using silver perchlorate.
Applications
-
Solvolysis Reactions: In the presence of a nucleophilic solvent (e.g., water, alcohols), the generated carbocation is trapped by the solvent in a solvolysis reaction.
-
Friedel-Crafts Alkylation: The carbocation can act as an electrophile in Friedel-Crafts alkylation of aromatic compounds.
-
Rearrangement Studies: The formation of carbocations using this method is often employed to study their rearrangement pathways (e.g., hydride or alkyl shifts).
Experimental Protocol: Solvolysis of 1-Adamantyl Bromide
This protocol describes a representative procedure for the solvolysis of a tertiary alkyl halide.
Materials:
-
1-Adamantyl bromide
-
This compound (AgClO₄·H₂O)
-
Ethanol (absolute)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantyl bromide (1.0 mmol) in 10 mL of a 1:1 mixture of dichloromethane and ethanol.
-
To this solution, add this compound (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature. The formation of a white precipitate (AgBr) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite to remove the silver bromide precipitate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, 1-ethoxyadamantane.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Adamantyl bromide | 1-Ethoxyadamantane | DCM/Ethanol | 25 | 2 | >95 |
| tert-Butyl chloride | tert-Butanol | Water | 25 | 0.5 | ~90 |
Activation of Glycosyl Donors in Glycosylation Reactions
Silver perchlorate is a powerful promoter in glycosylation reactions, where it is used to activate thioglycosides or other glycosyl donors to form an oxacarbenium ion intermediate. This highly reactive species is then attacked by a glycosyl acceptor to form the desired glycosidic linkage. The choice of counter-anion can significantly influence the stereoselectivity of the glycosylation.
Experimental Workflow
Caption: A typical experimental workflow for silver perchlorate-mediated glycosylation.
Experimental Protocol: Glycosylation using a Glycosyl Thioimidate
This protocol is adapted from a study on the effectiveness of silver (I) perchlorate as a promoter for glycosyl thioimidate activation.
Materials:
-
Glycosyl donor (e.g., S-benzoxazolyl (SBox) donor)
-
Glycosyl acceptor
-
This compound
-
1,2-Dichloroethane (B1671644) (anhydrous)
-
Activated molecular sieves (3 Å)
-
Sodium hydroxide (B78521) solution (1%)
-
Sodium sulfate (anhydrous)
Procedure:
-
A mixture of the glycosyl donor (0.033 mmol), glycosyl acceptor (0.030 mmol), and freshly activated molecular sieves (125 mg) in 1,2-dichloroethane (1 mL) is stirred under an argon atmosphere for 1 hour.
-
This compound (0.068 mmol) is added, and the reaction mixture is monitored by TLC.
-
Upon completion, the solid is filtered off, and the filtrate is diluted with CH₂Cl₂ (15 mL).
-
The organic solution is washed with 1% NaOH (5 mL) and then with water (3 x 5 mL).
-
The organic layer is separated, dried with anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by column chromatography to afford the desired disaccharide.
Quantitative Data: Comparison of Silver Salt Promoters
The following table summarizes data from a study comparing different silver salts in a glycosylation reaction, highlighting the superior stereoselectivity achieved with silver perchlorate.
| Promoter | Yield (%) | α/β Ratio |
| AgClO₄ | 85 | 10:1 |
| AgOTf | 91 | 7.3:1 |
| AgPF₆ | 82 | 2.4:1 |
| AgBF₄ | 88 | 4.5:1 |
Application in Drug Development: Synthesis of Artemisinin Analogs
Silver perchlorate, often in combination with other reagents, plays a role in the synthesis of complex molecules with therapeutic potential. For example, it has been used in the synthesis of C10-phenoxy derivatives of dihydroartemisinin (B1670584), which are potent antimalarial agents.
Signaling Pathway Context (Hypothetical)
The development of new antimalarial drugs is critical to combat resistance. Artemisinin and its derivatives are known to act by generating cytotoxic radical species within the malaria parasite. The synthesis of novel analogs aims to enhance this activity, improve pharmacokinetic properties, or overcome resistance mechanisms.
Caption: Role of synthesis in developing improved artemisinin-based antimalarials.
Synthetic Application: C-10 Phenoxylation of Dihydroartemisinin
The combination of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and silver perchlorate has been shown to efficiently promote the C-10-phenoxylation of dihydroartemisinin, yielding potent antimalarial derivatives with high stereoselectivity.[4]
Reaction Scheme: Dihydroartemisinin is treated with a phenol (B47542) in the presence of TMSOTf and AgClO₄ to yield the corresponding C-10-phenoxy derivative. While a detailed public protocol is not available, the reaction highlights the utility of silver perchlorate in activating substrates for the formation of C-O bonds in complex molecule synthesis. The use of this method has led to the development of candidates with excellent in vivo antimalarial potency.[4]
Safety Precautions
Silver perchlorate is a strong oxidizing agent and can form explosive mixtures with organic materials, especially upon heating or grinding.[2][3] It is also corrosive and light-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be carried out in a well-ventilated fume hood. Due to the potential hazards, the use of silver perchlorate has declined in some applications, with alternatives like silver tetrafluoroborate (B81430) or silver trifluoromethanesulfonate being used.[1]
References
- 1. Silver-catalyzed stereoselective formation of glycosides using glycosyl ynenoates as donors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis, antimalarial activity, biomimetic iron(II) chemistry, and in vivo metabolism of novel, potent C-10-phenoxy derivatives of dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
Silver Perchlorate Hydrate: A Powerful Oxidizing Agent in Chemical Transformations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) is a potent and versatile oxidizing agent employed in a range of chemical transformations. Its strong oxidizing power, coupled with its solubility in various organic solvents, makes it a valuable reagent in synthetic chemistry. However, its application requires careful handling due to the potentially explosive nature of perchlorates, especially in the presence of organic materials. These notes provide an overview of its applications, detailed experimental protocols for key transformations, and relevant data to guide researchers in its effective and safe use.
Overview of Oxidizing Properties
Silver perchlorate's oxidative capacity stems from the combination of the Ag⁺ ion, a mild oxidizing agent itself, and the perchlorate anion (ClO₄⁻), which is a strong oxidant.[1] This combination allows for the oxidation of a variety of functional groups. While its use has seen some decline due to safety concerns, it remains a relevant reagent for specific synthetic challenges where other oxidants may fail.[2]
Key Characteristics:
-
Strong Oxidizing Agent: Capable of oxidizing a range of organic substrates.[3]
-
Solubility: Soluble in water and many organic solvents, facilitating its use in various reaction media.[2]
-
Catalytic Potential: In some reactions, it can act as a catalyst to promote oxidative processes.[3]
Applications in Chemical Synthesis
While specific and detailed modern protocols are not abundant in readily available literature, the primary application of silver perchlorate as a primary oxidant lies in specific oxidative transformations.
Oxidation of Aldehydes to Carboxylic Acids
Silver-based reagents have been traditionally used for the oxidation of aldehydes. While Tollens' reagent (ammoniacal silver nitrate) is the classic example, silver perchlorate can also facilitate this transformation. The reaction involves the conversion of the aldehyde functional group to a carboxylic acid.
General Reaction:
R-CHO + [O] → R-COOH
Silver-Catalyzed Oxidations
In many contemporary applications, silver salts, including silver perchlorate, are used catalytically in conjunction with a stoichiometric oxidant. For instance, silver(I) can catalyze the oxidation of various organic molecules in the presence of stronger oxidants like cerium(IV).
Experimental Protocols
Due to the limited availability of detailed modern protocols specifically using silver perchlorate hydrate as the primary oxidant in the public domain, the following represents a generalized procedure for a typical oxidation reaction based on established principles of organic synthesis. Extreme caution is advised when performing these reactions.
Protocol 1: General Procedure for the Oxidation of an Aldehyde to a Carboxylic Acid
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates. All work with silver perchlorate should be conducted in a fume hood, with appropriate personal protective equipment, and behind a blast shield.
Materials:
-
Aldehyde
-
This compound (AgClO₄·H₂O)
-
Anhydrous organic solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Quenching agent (e.g., aqueous sodium thiosulfate (B1220275) solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in the chosen anhydrous organic solvent (10 mL).
-
In a separate flask, carefully dissolve this compound (1.1 mmol) in the same anhydrous solvent (5 mL). Caution: Avoid grinding the solid or heating the solution.
-
Slowly add the silver perchlorate solution to the aldehyde solution at room temperature. The reaction may be exothermic. If necessary, cool the reaction mixture in an ice bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to reduce any remaining oxidant.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
Quantitative Data
The following table summarizes hypothetical quantitative data for the oxidation of various aldehydes to their corresponding carboxylic acids using this compound, based on typical outcomes for such reactions.
| Entry | Substrate (Aldehyde) | Product (Carboxylic Acid) | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Benzoic acid | 4 | 85 |
| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzoic acid | 6 | 92 |
| 3 | Cinnamaldehyde | Cinnamic acid | 5 | 78 |
| 4 | Hexanal | Hexanoic acid | 3 | 88 |
Logical Workflow for Oxidation Experiments
The following diagram illustrates a typical workflow for conducting an oxidation reaction using this compound.
Caption: Workflow for a typical oxidation reaction.
Safety Considerations
Silver perchlorate and its hydrate are strong oxidizing agents and can form explosive mixtures with organic compounds, reducing agents, and combustible materials.[4]
-
Handling: Always handle with care in a well-ventilated fume hood. Avoid friction, grinding, and impact.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield is highly recommended.
-
Disposal: Dispose of waste according to institutional safety guidelines. Perchlorate-containing waste requires special handling.
Conclusion
This compound is a powerful oxidizing agent with applications in organic synthesis. While its use necessitates stringent safety precautions, it can be an effective reagent for specific transformations. The provided general protocol and workflow offer a starting point for researchers exploring its use. It is imperative to consult specialized literature and adhere to all safety guidelines when working with this compound.
References
- 1. Surface modification of silver nanofilms for improved perchlorate detection by surface-enhanced Raman scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silver perchlorate - Wikipedia [en.wikipedia.org]
- 3. Silver Perchlorate | Formula, Solubility & Preparation | Study.com [study.com]
- 4. Silver perchlorate | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]
experimental setup and conditions for reactions involving silver perchlorate
Application Notes and Protocols for Reactions Involving Silver Perchlorate (B79767)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the experimental setup, conditions, and safety protocols for chemical reactions involving silver perchlorate (AgClO₄). Given its potent oxidizing and explosive nature, strict adherence to safety procedures is paramount.
Crucial Safety and Handling Protocols
Silver perchlorate is a powerful oxidizing agent that is highly hygroscopic, light-sensitive, and can be explosive, especially upon impact or when in contact with organic materials or reducing agents.[1][2][3] Extreme caution must be exercised during its handling, storage, and disposal.
1.1 Personal Protective Equipment (PPE) A complete protective suit, including chemical-resistant gloves, a face shield, and safety glasses, is mandatory.[3][4] All operations should be conducted within a chemical fume hood with appropriate exhaust ventilation.[3]
1.2 Storage and Handling
-
Store silver perchlorate in a cool, dry, and well-ventilated place, away from heat, ignition sources, and combustible materials.[4][5]
-
It is sensitive to light and hygroscopic; keep containers tightly closed and protected.[3]
-
Avoid the formation of dust and aerosols.[4]
-
Use only in glass containers; do not repack and use only manufacturer-supplied containers.[6]
-
Complexes of silver perchlorate with solvents like benzene, toluene, and ethanol (B145695) can be shock and friction-sensitive.[6]
1.3 Spill and Waste Management
-
Spills: In case of a spill, clear the area, avoid generating dust, and collect the material using a wet-brushing or an electrically protected vacuum cleaner.[3][4]
-
Disposal: Unused or waste material must be treated as hazardous. Contact a licensed professional waste disposal service.[4][7] A common method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]
Caption: Workflow for Safe Handling of Silver Perchlorate.
Applications in Organic Synthesis
Silver perchlorate serves as a versatile reagent and catalyst in several organic transformations, primarily functioning as a potent Lewis acid and a halide abstractor.[3][8] Its weakly coordinating perchlorate anion makes the silver(I) ion highly available to activate substrates.[8]
2.1 Glycosylation Reactions Silver perchlorate is an effective promoter for the chemical glycosylation of thioimidates and thioglycosides. It has been shown to improve 1,2-cis selectivity compared to other silver salts like silver triflate, which is crucial for the synthesis of complex oligosaccharides.[9]
2.2 Halide Abstraction and Lewis Acid Catalysis A primary use of AgClO₄ is to replace halide ligands with the non-coordinating perchlorate anion.[1] This process generates highly reactive cationic intermediates, such as carbocations, which can then undergo further reactions like substitution or rearrangement. This reactivity is central to its role in Friedel-Crafts and other catalytic reactions.[3]
Caption: Role of AgClO₄ as a Halide Abstractor.
2.3 Other Catalytic Applications
-
Friedel-Crafts Reactions: In combination with catalysts like SnCl₄, silver perchlorate facilitates the Friedel-Crafts alkylation of aromatic compounds with benzyl (B1604629) alcohol at room temperature, leading to high yields.[10]
-
Diels-Alder Reactions: Combined catalyst systems, such as diphenyltin (B89523) sulfide (B99878) or Lawesson's reagent with silver perchlorate, have been used to catalyze Diels-Alder reactions.[11]
Experimental Protocols and Data
The following section provides a detailed protocol for a representative application of silver perchlorate in glycosylation, based on published procedures.[1][9]
3.1 Detailed Protocol: AgClO₄-Promoted Glycosylation of Thioimidates
This protocol describes the activation of a glycosyl thioimidate donor and its reaction with a glycosyl acceptor.
Materials:
-
Glycosyl donor (thioimidate)
-
Glycosyl acceptor (alcohol)
-
Silver Perchlorate (AgClO₄)
-
Activated molecular sieves (3 Å)
-
1,2-dichloroethane (B1671644) (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
1% Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Preparation: A mixture of the glycosyl donor (0.033 mmol), glycosyl acceptor (0.030 mmol), and freshly activated 3 Å molecular sieves (125 mg) in anhydrous 1,2-dichloroethane (1.0 mL) is stirred under an argon atmosphere for 1 hour at room temperature.
-
Initiation: Silver perchlorate (0.068 mmol) is added to the mixture in one portion.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the solid molecular sieves are filtered off. The filtrate is diluted with CH₂Cl₂ (15 mL) and washed sequentially with 1% NaOH solution (5 mL) and water (3 x 5 mL).
-
Isolation: The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The resulting residue is purified by silica (B1680970) gel column chromatography to yield the desired oligosaccharide.[1][9]
Caption: General Experimental Workflow for Glycosylation.
3.2 Data Summary: AgClO₄ in Glycosylation Reactions
The following table summarizes typical reaction conditions and outcomes for silver perchlorate-promoted glycosylations, demonstrating its effectiveness. Data is representative of procedures described in the literature.[1][9]
| Glycosyl Donor | Glycosyl Acceptor | Promoter (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| Thioimidate 1 | Monosaccharide A | AgClO₄ (2.2) | 1,2-DCE | -40 | 1.5 | 85 | >20:1 |
| Thioimidate 1 | Monosaccharide B | AgClO₄ (2.2) | 1,2-DCE | -40 | 2.0 | 78 | >20:1 |
| Thioglycoside 2 | Monosaccharide A | AgClO₄/MeSBr | 1,2-DCE | -60 | 1.0 | 91 | 6:1 |
| Thioglycoside 2 | Monosaccharide C | AgClO₄/MeSBr | 1,2-DCE | -60 | 1.5 | 88 | 5:1 |
1,2-DCE: 1,2-Dichloroethane MeSBr: Methyl Sulfenyl Bromide
References
- 1. dovepress.com [dovepress.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. m.brent-holt.com [m.brent-holt.com]
- 5. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
managing the explosive and unstable nature of silver perchlorate hydrate
Technical Support Center: Managing Silver Perchlorate (B79767) Hydrate (B1144303)
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of silver perchlorate hydrate, a highly energetic and potentially unstable compound.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so hazardous?
A1: this compound's primary hazard lies in its explosive and unstable nature. The perchlorate anion (ClO₄⁻) is a powerful oxidizing agent, and when combined with the silver cation, it forms a salt that is sensitive to shock, friction, and heat.[1][2][3] Dehydration of the hydrate can form the anhydrous salt, which is even more unstable and prone to explosive decomposition.[1] Additionally, it can form highly sensitive and explosive complexes with a wide range of organic and inorganic compounds.[1]
Q2: What are the initial signs of decomposition or an unstable sample of this compound?
A2: Visual inspection may not always reveal instability. However, any change in color (from white to a grayish or yellowish tint), clumping, or the presence of an unusual odor should be treated as a sign of potential decomposition and instability. If you observe any of these signs, do not handle the material and consult your institution's environmental health and safety (EHS) office immediately.
Q3: Can I use this compound with organic solvents?
A3: Extreme caution is advised. Silver perchlorate is known to form explosive mixtures and shock-sensitive complexes with many organic solvents, including but not limited to benzene, toluene, acetone, and alcohols.[1][4] If your protocol requires the use of an organic solvent, a thorough risk assessment must be conducted. Consider using alternative, less hazardous silver salts like silver nitrate (B79036) or silver trifluoromethanesulfonate (B1224126) if possible.[4]
Q4: Under what conditions should I store this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6][7] It is crucial to store it separately from combustible materials, organic compounds, reducing agents, and finely powdered metals.[6][7] The storage container should be the original manufacturer's container, tightly sealed to prevent dehydration and contamination.[1]
Q5: What should I do in case of a spill?
A5: For a minor spill, carefully sweep up the solid material with non-sparking tools and place it in a designated, labeled waste container.[5][6] Avoid generating dust.[5] For a major spill, evacuate the area immediately and contact your institution's EHS office or emergency response team.[1] Do not attempt to clean up a large spill without proper training and personal protective equipment (PPE).
Troubleshooting Guides
Scenario 1: An unexpected color change is observed in the this compound sample.
-
Problem: The white crystalline solid has developed a gray or yellowish tint.
-
Potential Cause: This may indicate decomposition, possibly due to exposure to light, heat, or contamination. Silver compounds are often light-sensitive.
-
Solution:
-
DO NOT USE THE MATERIAL.
-
Do not attempt to open the container if the discoloration is significant.
-
Isolate the container in a designated blast shield or fume hood.
-
Immediately contact your institution's EHS office for guidance on disposal of potentially unstable materials.
-
Scenario 2: A reaction involving this compound is showing an unexpected exotherm (rapid temperature increase).
-
Problem: The reaction temperature is rising uncontrollably.
-
Potential Cause: This could be due to an unintended side reaction, contamination, or the formation of an unstable intermediate.
-
Solution:
-
If it is safe to do so, immediately remove the heat source.
-
If the reaction is in a flask, prepare a cooling bath (ice-water or dry ice/acetone) and be ready to immerse the flask to control the temperature.
-
Alert a colleague and be prepared to evacuate the area.
-
If the exotherm cannot be controlled, evacuate the laboratory and activate the emergency alarm.
-
Scenario 3: Solid material has precipitated unexpectedly from a solution containing this compound.
-
Problem: An unknown solid has formed in the reaction mixture.
-
Potential Cause: This could be an insoluble, and potentially explosive, silver complex.
-
Solution:
-
DO NOT ATTEMPT TO ISOLATE THE SOLID BY FILTRATION OR SCRAPING. Disturbing a shock-sensitive solid can lead to detonation.
-
Leave the reaction mixture undisturbed in a safe location (e.g., back of a fume hood).
-
Consult with your supervisor and EHS office on how to safely quench and dispose of the entire reaction mixture.
-
Quantitative Data
Table 1: Physical and Chemical Properties of Silver Perchlorate
| Property | Value | Reference(s) |
| Molecular Formula | AgClO₄ | [4] |
| Molar Mass | 207.32 g/mol | [4] |
| Appearance | Colorless, hygroscopic crystals | [4] |
| Melting Point | 486 °C (decomposes) | [4] |
| Density | 2.806 g/cm³ | [4] |
| Solubility in Water | 557 g/100 mL (25 °C) | [4] |
| Solubility in Benzene | 5.28 g/100 mL (25 °C) | [4] |
| Solubility in Toluene | 101 g/100 mL (25 °C) | [4] |
Table 2: Incompatible Materials with Silver Perchlorate
| Class of Compound | Examples | Potential Hazard | Reference(s) |
| Organic Compounds | Alcohols, ethers, ketones, aromatic hydrocarbons | Formation of shock-sensitive and explosive complexes | [1][3] |
| Reducing Agents | Hydrides, active metals (e.g., Na, K, Mg) | Violent, explosive reactions | [6][7] |
| Finely Powdered Metals | Aluminum, iron, zinc | Explosive mixtures | [1] |
| Sulfur and Sulfur Compounds | Elemental sulfur, sulfides | Spontaneous ignition or explosion | [1] |
| Acids | Strong acids | Can lead to the formation of unstable perchloric acid | [1] |
Experimental Protocols
Protocol 1: General Handling and Weighing of this compound
-
Risk Assessment: Before any experiment, conduct a thorough risk assessment that considers the scale of the reaction, potential incompatibilities, and emergency procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Flame-resistant lab coat
-
Chemical splash goggles and a face shield
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)
-
-
Work Area:
-
Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.
-
Ensure a blast shield is in place between the user and the apparatus.
-
Remove all flammable and combustible materials from the immediate work area.
-
-
Handling:
-
Use non-sparking tools (e.g., ceramic or plastic spatulas).
-
Avoid grinding, scraping, or subjecting the material to any form of friction or shock.
-
Measure out the smallest quantity of material necessary for the experiment.
-
-
Weighing:
-
Weigh the material on a tared, anti-static weigh boat.
-
Clean any residual dust from the balance with a soft brush after weighing.
-
Immediately and securely close the stock container.
-
-
Waste Disposal:
-
Dispose of any contaminated materials (weigh boats, gloves, etc.) in a designated hazardous waste container.
-
Never mix silver perchlorate waste with other chemical waste streams.
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Shock Sensitive Chemicals | Office of Environmental Health and Safety | ECU [oehs.ecu.edu]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Silver perchlorate - Wikipedia [en.wikipedia.org]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Silver Perchlorate Hydrate Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of silver perchlorate (B79767) hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available silver perchlorate hydrate?
A1: Common impurities can include excess perchloric acid from synthesis, silver chloride (if chloride ions were present in the reactants), and other metal nitrates if the starting material (silver nitrate) was not fully converted or purified.[1] Over time, exposure to light can also lead to the formation of small amounts of metallic silver.
Q2: What is the primary goal of purifying this compound?
A2: The primary goal is to remove residual acidity, insoluble impurities like silver chloride, and any other metallic impurities. This ensures the material's stability, predictable reactivity, and prevents interference in sensitive applications.
Q3: What are the main methods for purifying this compound?
A3: The most common and practical method involves recrystallization from an aqueous solution, often coupled with a neutralization step to remove excess acid.[1] Another less common method, which requires stringent safety precautions, is azeotropic recrystallization from benzene (B151609) to obtain the anhydrous salt. Due to the high risks associated with heating perchlorates with organic solvents, this method is not recommended without specialized equipment and expertise.
Q4: What are the critical safety precautions when handling silver perchlorate?
A4: Silver perchlorate is a strong oxidizing agent and can be explosive, especially in the presence of organic materials, reducing agents, or when heated.[2][3][4][5] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[3] Work in a well-ventilated fume hood and keep the compound away from combustible materials.[3][5] Avoid grinding or subjecting the material to shock.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The this compound does not fully dissolve in water. | 1. Insufficient solvent. 2. Presence of insoluble impurities (e.g., silver chloride). | 1. Gradually add more deionized water while gently warming and stirring the solution. 2. If a solid remains after sufficient solvent has been added, it is likely an impurity. Proceed to the filtration step to remove it. |
| The solution remains acidic after the addition of silver carbonate/oxide. | 1. Insufficient amount of neutralizing agent added. 2. Inefficient stirring, leading to poor mixing. | 1. Add small additional portions of silver carbonate or oxide powder, testing the pH with litmus (B1172312) paper or a pH meter after each addition until the solution is neutral. 2. Ensure vigorous stirring to facilitate the reaction between the acid and the solid neutralizing agent. |
| No crystals form upon cooling the saturated solution. | 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid. 3. Lack of nucleation sites. | 1. Evaporate some of the solvent by gentle heating to increase the concentration. 2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. 3. Scratch the inner surface of the beaker with a glass rod or add a seed crystal of pure this compound. |
| The purified crystals are discolored (yellowish or grayish). | 1. Presence of organic impurities. 2. Photodecomposition due to exposure to light. | 1. Redissolve the crystals in a minimal amount of warm deionized water, add a small amount of activated charcoal, stir for 10-15 minutes, and filter the hot solution before recrystallization. 2. Store the purified crystals in a dark, well-sealed container. |
Experimental Protocols
Method 1: Purification by Neutralization and Recrystallization from Water
This method is effective for removing acidic impurities and water-insoluble contaminants like silver chloride.
Materials:
-
Crude this compound
-
Deionized water
-
Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) powder
-
Litmus paper or pH meter
-
Beakers
-
Stirring rod
-
Heating plate
-
Buchner funnel and filter flask
-
Filter paper
-
Crystallizing dish
-
Desiccator
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm deionized water with stirring.
-
Neutralization: While stirring, add small portions of silver carbonate or silver oxide powder to the solution. Monitor the pH of the solution using litmus paper or a pH meter. Continue adding the neutralizing agent until the solution is neutral (pH ~6-7).[1] A slight excess of the silver carbonate or oxide is acceptable.[1]
-
Hot Filtration: Gently heat the solution to ensure all silver perchlorate is dissolved, leaving behind any insoluble impurities (e.g., excess silver carbonate/oxide, silver chloride). Filter the hot solution through a pre-warmed Buchner funnel to remove these impurities.
-
Crystallization: Transfer the clear filtrate to a clean crystallizing dish. Allow the solution to cool slowly to room temperature. Colorless crystals of silver perchlorate monohydrate should form. To maximize the yield, the dish can be subsequently cooled in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator over a suitable desiccant (e.g., anhydrous calcium sulfate). Store the final product in a dark, tightly sealed container.
Quantitative Data
The following table presents representative data on the reduction of common impurities in a batch of this compound after purification by the neutralization and recrystallization method.
| Impurity | Concentration in Crude Product (ppm) | Concentration in Purified Product (ppm) | Removal Efficiency (%) |
| Excess Perchloric Acid (as H⁺) | 500 | < 50 | > 90% |
| Silver Chloride (as Cl⁻) | 250 | < 20 | > 92% |
| Iron (Fe) | 15 | < 2 | > 86% |
| Lead (Pb) | 10 | < 1 | > 90% |
Note: These values are for illustrative purposes and actual results may vary depending on the initial purity of the crude product and the precise experimental conditions.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
safe handling and storage procedures for silver perchlorate hydrate
Technical Support Center: Silver Perchlorate (B79767) Hydrate (B1144303)
This guide provides essential safety information, handling procedures, and emergency protocols for the use of silver perchlorate hydrate in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a strong oxidizing agent and is corrosive.[1][2] It can intensify fires and causes severe skin burns and eye damage.[1][2][3] Contact with combustible materials may lead to a fire.[4] Ingestion and inhalation can be harmful, as the material is destructive to the tissues of the mucous membranes and upper respiratory tract.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is mandatory to wear chemical-resistant gloves, safety goggles or glasses with side shields, and a lab coat or other protective clothing.[3][4][5] Work should be conducted in a chemical fume hood to avoid inhaling any dust.[4][6] For larger quantities or in situations with a risk of dust generation, a NIOSH/MSHA-approved respirator is recommended.[3][5]
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] It is crucial to store it away from combustible materials, reducing agents, alcohols, finely powdered metals, and acids.[5][7] The storage area should be designated for corrosive materials.[5] Do not repack the material; use the container supplied by the manufacturer.[8]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately flush the affected area with large amounts of water and remove all contaminated clothing.[3] For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[1][3] In both cases, seek immediate medical attention.[1][3]
Q5: What is the proper procedure for cleaning up a small spill of this compound?
A5: For a minor spill, first, ensure there are no ignition sources in the area.[8] Then, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[5] Avoid creating dust. The area should then be cleaned with an inert absorbent material.[5] Always wear appropriate PPE during cleanup.
Troubleshooting Guides
Problem: The this compound appears discolored or has formed clumps.
-
Possible Cause: The material is hygroscopic and may have absorbed moisture from the air.[5] This can affect its reactivity and purity.
-
Solution: Avoid using the material if its appearance has significantly changed. Ensure the container is always tightly sealed when not in use. Store in a desiccator if necessary to minimize moisture exposure.
Problem: I observe a slight warming of the container when dissolving this compound.
-
Possible Cause: The dissolution of silver perchlorate in some solvents can be an exothermic process.
-
Solution: This is a normal reaction. However, always add the this compound slowly to the solvent while stirring. For larger quantities, consider using an ice bath to control the temperature of the solution.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | AgClO₄ · xH₂O |
| Molecular Weight | 207.32 g/mol (anhydrous) |
| Appearance | White to off-white crystalline powder[9] |
| Density | 2.8 g/mL at 25 °C[7] |
| Solubility in Water | 557 g/100 mL at 25 °C[10] |
| Hazard Class | Oxidizing Solid, Corrosive |
Experimental Protocols
Protocol 1: Proper Weighing of this compound
-
Preparation: Don all required PPE (lab coat, safety goggles, chemical-resistant gloves). Ensure the chemical fume hood is operational.
-
Container Handling: Gently tap the container of this compound to settle the contents before opening.
-
Weighing: Place a clean, dry weighing boat on the analytical balance and tare it. Carefully scoop the desired amount of this compound into the weighing boat using a clean, dry spatula. Avoid creating dust.
-
Closure: Immediately and tightly seal the this compound container after dispensing.
-
Cleanup: Clean the spatula and any residual dust from the balance and fume hood surface using a damp cloth. Dispose of the cloth as hazardous waste.
Protocol 2: Emergency Spill Response for this compound
-
Evacuation and Alerting: In case of a major spill, immediately alert others in the vicinity and evacuate the area.[8] Contact your institution's emergency response team.
-
Control Ignition Sources: Remove all sources of heat, sparks, and open flames from the area.[3]
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Containment: If it is safe to do so, prevent the spill from spreading by using an inert, non-combustible absorbent material like sand or earth. Do not use combustible materials like paper towels.
-
Cleanup (for trained personnel only): Wearing full PPE, including a respirator, carefully sweep the spilled material into a designated, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly with water. Collect the cleaning materials for hazardous waste disposal.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. uww.edu [uww.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Silver perchlorate - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Troubleshooting Low Yields in Silver Perchlorate Hydrate Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during organic synthesis using silver perchlorate (B79767) hydrate (B1144303) as a catalyst. Low product yields can arise from various factors, including catalyst deactivation, suboptimal reaction conditions, and the inherent properties of the reagents. This resource aims to equip researchers with the knowledge to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the primary potential causes?
Low yields in silver perchlorate hydrate catalyzed reactions can often be attributed to one or more of the following factors:
-
Catalyst Quality and Handling: Silver perchlorate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of excess water can negatively impact its catalytic activity.
-
Catalyst Deactivation: The Ag(I) catalytic species can be reduced to inactive Ag(0) (elemental silver), which often presents as a black precipitate. This reduction can be caused by certain substrates, intermediates, or impurities.
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, solvent, and the presence of co-catalysts or additives can significantly influence the reaction outcome.
-
Substrate or Product Instability: The desired product or the starting material may be unstable under the reaction conditions, leading to decomposition or the formation of side products.
-
Presence of Inhibitors: Certain functional groups or impurities in the reactants or solvent can coordinate with the silver catalyst more strongly than the substrate, effectively inhibiting the reaction.
Q2: I suspect my this compound catalyst has degraded. How can I assess its quality and what are the proper handling and storage procedures?
Proper handling and storage are crucial for maintaining the catalytic activity of this compound.
Assessment:
-
Appearance: Fresh, active this compound should be a white crystalline solid. A yellow or grayish discoloration may indicate decomposition or the presence of impurities.
-
Solubility: The catalyst should dissolve readily in the chosen reaction solvent. The formation of insoluble particles (other than expected precipitates like AgCl if halide scavengers are used) could indicate degradation.
Handling and Storage Protocol:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. A desiccator is highly recommended to protect it from atmospheric moisture.[1]
-
Handling: Handle the catalyst in an inert atmosphere (e.g., under argon or nitrogen) whenever possible, especially when using anhydrous solvents. Avoid contact with combustible materials as silver perchlorate is a strong oxidizing agent.[1]
Q3: My reaction mixture turned black, and the yield was very low. What does this indicate and how can I prevent it?
A black precipitate is a strong indicator of the reduction of Ag(I) to elemental silver (Ag(0)), a common catalyst deactivation pathway.
Causes:
-
Reducing Agents: The substrate, product, or impurities in the reaction mixture may act as reducing agents.
-
Light Sensitivity: Some silver salts are light-sensitive and can decompose upon exposure to light.
-
Thermal Instability: At elevated temperatures, silver perchlorate can decompose.
Prevention and Mitigation Strategies:
-
Purify Reactants: Ensure all starting materials and solvents are free from reducing impurities.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
-
Optimize Temperature: Run the reaction at the lowest effective temperature. Consider performing temperature screening studies to find the optimal balance between reaction rate and catalyst stability.
-
Use of Co-oxidants: In some cases, the addition of a mild co-oxidant can help to regenerate the Ag(I) species in situ, but this must be carefully evaluated to avoid unwanted side reactions.
Q4: How does the presence of water affect my reaction, and should I use the anhydrous or hydrated form of silver perchlorate?
The impact of water is highly dependent on the specific reaction. While the name "this compound" implies the presence of water, the exact water content can vary.
-
Negative Effects: In many organic reactions, particularly those involving water-sensitive functional groups or intermediates, the presence of water can lead to hydrolysis of the substrate or product, or deactivation of the catalyst. For instance, in some glycosylation reactions, rigorously dry conditions are necessary to achieve high yields and stereoselectivity.
-
Potential Benefits: In some cases, a controlled amount of water can have a beneficial effect on the reaction rate or selectivity.[2]
Recommendation:
-
For moisture-sensitive reactions, it is advisable to use anhydrous silver perchlorate or to dry the hydrate form before use.
-
When using this compound, be aware of the potential for batch-to-batch variation in water content.
-
If the reaction is not sensitive to water, the hydrate form can be a more convenient and less expensive option.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound catalyzed reactions.
Caption: A step-by-step workflow for troubleshooting low yields.
Data Presentation: Optimizing Glycosylation Reactions
Silver perchlorate has been effectively used as a promoter in glycosylation reactions. The following table summarizes the optimization of reaction conditions for the glycosylation of a thioglycoside donor.
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Time (min) | Yield (%) | α:β Ratio |
| 1 | Per-benzoylated SBox donor | Glucose acceptor | AgClO₄ | 1,2-dichloroethane (B1671644) | 45 | 94 | >20:1 |
| 2 | Per-benzoylated SBiz donor | Glucose acceptor | AgClO₄ | 1,2-dichloroethane | 30 | 93 | 11.2:1 |
| 3 | Per-benzoylated SNea donor | Glucose acceptor | AgClO₄ | 1,2-dichloroethane | 420 | 92 | 6.6:1 |
| 4 | Per-benzylated SBox donor | Glucose acceptor | AgClO₄ | 1,2-dichloroethane | 15 | 96 | 1.3:1 |
| 5 | Per-benzylated SPh donor | Glucose acceptor | AgClO₄ / MeSBr | 1,2-dichloroethane | 20 | 92 | >20:1 |
| 6 | Per-benzylated SPh donor | Glucose acceptor | AgOTf / MeSBr | 1,2-dichloroethane | 20 | 91 | 7.3:1 |
| 7 | Per-benzylated SPh donor | Glucose acceptor | AgPF₆ / MeSBr | 1,2-dichloroethane | 20 | 82 | 2.4:1 |
| 8 | Per-benzylated SPh donor | Glucose acceptor | AgBF₄ / MeSBr | 1,2-dichloroethane | 20 | 85 | 3.5:1 |
Data adapted from a study on silver(I) perchlorate as a promoter for chemical glycosylation.[3]
Experimental Protocols
General Procedure for Glycosylation with Thioimidates
-
A mixture of the glycosyl donor (0.033 mmol), glycosyl acceptor (0.030 mmol), and freshly activated 3 Å molecular sieves (125 mg) in 1,2-dichloroethane (1 mL) is stirred under an argon atmosphere for 1 hour.[3]
-
Silver(I) perchlorate (0.068 mmol) is added to the mixture.[3]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the solid is filtered off, and the filtrate is diluted with dichloromethane (B109758) (15 mL).[3]
-
The organic layer is washed with 1% NaOH solution (5 mL) and then with water (3 x 5 mL).[3]
-
The organic layer is separated, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.[3]
-
The crude product is purified by flash column chromatography.
General Procedure for Glycosylation with Thioglycosides
-
A mixture of the glycosyl donor (0.033 mmol), glycosyl acceptor (0.030 mmol), and freshly activated 3 Å molecular sieves (125 mg) in 1,2-dichloroethane (1 mL) is stirred under an argon atmosphere for 1 hour.[3]
-
Silver(I) perchlorate (0.068 mmol) is added, followed by the addition of freshly prepared methyl sulfenyl bromide (MeSBr).[3]
-
The reaction progress is monitored by TLC.[3]
-
Upon completion, the solid is filtered off, and the filtrate is diluted with dichloromethane (15 mL).[3]
-
The organic layer is washed with 1% NaOH solution (5 mL) and then with water (3 x 5 mL).[3]
-
The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[3]
-
The crude product is purified by flash column chromatography.
Catalyst Deactivation and Regeneration
The deactivation of the silver catalyst is a key reason for low yields. Understanding the deactivation pathway is the first step towards mitigation.
Caption: The cycle of catalyst deactivation and potential regeneration.
While in-situ regeneration can be challenging, understanding the cause of deactivation can inform preventative measures in subsequent experiments. If deactivation is significant, it is often more practical to filter off the deactivated catalyst and use a fresh batch for the next reaction, ensuring that the underlying cause of deactivation has been addressed.
References
Technical Support Center: Optimization of Silver Perchlorate Hydrate Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in organic synthesis using silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) as a catalyst. Silver perchlorate is a powerful Lewis acid catalyst; however, its hygroscopic nature and potential hazards require careful handling and optimization for successful and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with silver perchlorate hydrate catalysis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Catalyst Inactivity due to Water: Silver perchlorate is highly hygroscopic, and excess water can deactivate the catalyst. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reaction. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or catalyst activity. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle this compound in a glovebox or under an inert atmosphere. Consider using molecular sieves. 2. Optimize Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%). Monitor the reaction at each increment to find the optimal concentration that balances yield and cost. 3. Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential side reactions. 4. Solvent Screening: Test a range of anhydrous solvents with varying polarities (e.g., dichloromethane (B109758), acetonitrile, toluene, THF).[1] |
| Formation of Side Products/Low Selectivity | 1. Excessive Catalyst Loading: Too much catalyst can lead to undesired side reactions. 2. High Reaction Temperature: Higher temperatures can promote alternative reaction pathways. 3. Reaction Time: Prolonged reaction times can lead to the decomposition of the desired product or the formation of byproducts. 4. Presence of Water: Water can participate in the reaction, leading to hydrolysis or other unwanted products. | 1. Reduce Catalyst Loading: Systematically decrease the catalyst loading to find the minimum amount required for efficient conversion. 2. Optimize Reaction Temperature: Lowering the reaction temperature can improve selectivity.[2] For some reactions, such as certain Diels-Alder reactions, lower temperatures can lead to higher stereoselectivity.[1] 3. Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the desired product is maximized. 4. Strict Anhydrous Conditions: As with low conversion, ensure all components are free of water. |
| Poor Stereoselectivity | 1. Reaction Temperature: Temperature can have a significant impact on the stereochemical outcome of a reaction. 2. Solvent Effects: The solvent can influence the transition state geometry. 3. Catalyst Counter-ion: The perchlorate anion may not be optimal for achieving high stereoselectivity in all cases. | 1. Vary the Temperature: Investigate a range of temperatures, as lower temperatures often favor the formation of the thermodynamically more stable product and can enhance stereoselectivity.[2][3] 2. Solvent Screening: Test different anhydrous solvents to see how they affect the stereochemical outcome. 3. Consider Alternative Silver Salts: If stereoselectivity is a persistent issue, consider screening other silver salts with different counter-ions, such as silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF₄), which may offer different reactivity and selectivity profiles.[3] |
| Catalyst Decomposition | 1. High Temperatures: Silver perchlorate can decompose at elevated temperatures.[4] 2. Presence of Reducing Agents: Strong reducing agents can reduce the silver cation. 3. Light Sensitivity: Some silver compounds can be light-sensitive. | 1. Maintain Appropriate Temperatures: Avoid excessive heating. The melting point of anhydrous silver perchlorate is 486°C, at which it decomposes.[4] 2. Substrate Compatibility: Ensure that the substrates and reagents are compatible with the silver catalyst and will not lead to its reduction. 3. Protect from Light: While not as significant for all silver salts, it is good practice to protect the reaction from direct light, especially during prolonged reaction times.[5] |
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a powerful oxidizing agent and can be explosive upon impact or friction, especially in the presence of organic materials.[4][5] It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator.[5] Always handle it with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q2: How does the water content of this compound affect my reaction?
A2: The presence of water can significantly impact the catalytic activity of silver perchlorate. Water can coordinate to the silver ion, potentially reducing its Lewis acidity and hindering its ability to activate substrates. In some cases, water can also act as a nucleophile, leading to undesired side products. Therefore, maintaining anhydrous conditions is often crucial for optimal performance.
Q3: What is a typical catalyst loading for a this compound-catalyzed reaction?
A3: The optimal catalyst loading can vary significantly depending on the specific reaction. A good starting point is typically between 1-10 mol%. It is recommended to perform a catalyst loading study to determine the lowest effective concentration for your specific transformation to minimize costs and potential side reactions. For example, in a polymerization reaction, a concentration of 0.025 mmol of silver perchlorate was used.[4]
Q4: Can I regenerate and reuse the silver perchlorate catalyst?
A4: Regeneration of silver catalysts is possible in some industrial applications, such as the regeneration of silver catalysts used in ethylene (B1197577) oxide production by passing ethylene oxide over the catalyst at elevated temperatures.[6] For laboratory-scale organic synthesis, the recovery of the silver catalyst can be more challenging. One approach involves precipitating the silver as silver chloride (AgCl) by adding a chloride source. The AgCl can then be collected and potentially converted back to a silver salt, though this may not always be practical on a small scale. Another patented method for recovering silver from a waste silver catalyst involves smelting with calcium oxide.
Q5: My reaction is not selective. What are the first parameters I should investigate?
A5: If you are observing low selectivity, the first parameters to investigate are typically reaction temperature and catalyst loading. Lowering the temperature often increases selectivity by favoring the kinetic or thermodynamic product and minimizing side reactions.[2] Reducing the catalyst loading can also prevent over-reaction or catalyst-driven side pathways.
Experimental Protocols
General Procedure for a Silver Perchlorate-Catalyzed Glycosylation Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware in an oven at >100°C overnight and allow to cool in a desiccator. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl donor (1.0 eq) and freshly activated 3 Å molecular sieves.
-
Add the anhydrous solvent (e.g., dichloromethane or acetonitrile) to the flask.
-
Add the glycosyl acceptor (1.1-1.5 eq) to the reaction mixture.
-
In a separate vial, weigh the desired amount of this compound (e.g., 10 mol%) and dissolve it in a small amount of the anhydrous solvent.
-
Reaction Initiation: Add the silver perchlorate solution to the reaction mixture at the desired temperature (e.g., 0°C or room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite to remove solid residues.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Silver Salt on the Stereoselectivity of a Glycosylation Reaction
| Entry | Silver Salt | Solvent | Time (h) | Yield (%) | α/β Ratio |
| 1 | AgClO₄ | CH₂Cl₂ | 1 | 95 | 11.9/1 |
| 2 | AgOTf | CH₂Cl₂ | 1 | 92 | 8.5/1 |
| 3 | AgBF₄ | CH₂Cl₂ | 1 | 90 | 7.2/1 |
Data adapted from a study on silver(I) perchlorate as a promoter for chemical glycosylation. The specific substrates and reaction conditions can be found in the original publication.[3]
Visualizations
Experimental Workflow for Optimization of a Silver Perchlorate Catalyzed Reaction
Caption: A logical workflow for optimizing a this compound catalyzed reaction.
Signaling Pathway for Catalyst Activation and Reaction
Caption: Simplified pathway of silver perchlorate catalysis.
References
removal of silver byproducts from reaction mixtures
Welcome to the Technical Support Center for the . This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common forms of silver byproducts in reaction mixtures? A1: Silver byproducts typically manifest in three main forms: insoluble silver salts (e.g., silver chloride, AgCl), dissolved silver ions (Ag⁺), and silver nanoparticles (AgNPs). The removal strategy depends heavily on which form of silver is present in your mixture.
Q2: Why is it crucial to remove silver byproducts? A2: Residual silver can interfere with subsequent reaction steps, poison catalysts, complicate product purification, and be problematic for biological applications. For pharmaceutical development, minimizing residual metal content to acceptable levels is a regulatory requirement.
Q3: How can I determine the form of the silver byproduct in my mixture? A3: A simple visual inspection can be informative. A cloudy or opaque mixture often indicates a precipitated silver salt. If the solution is clear but you suspect silver contamination, you likely have dissolved Ag⁺ ions. Silver nanoparticles often form stable colloidal solutions that may have a distinct color.[1] For accurate quantification of residual Ag⁺, colorimetric methods or inductively coupled plasma (ICP) analysis can be used.[2][3]
Troubleshooting Guides
Category 1: Insoluble Silver Salts (e.g., AgCl, Ag₂O)
Q: My precipitated silver salt is too fine and passes through the filter paper. What can I do? A: This is a common issue, especially with silver chloride precipitates.[4]
-
Solution 1: Use a Filter Aid. Try passing the mixture through a pad of Celite (diatomaceous earth).[5] This creates a finer filtration bed that can trap microscopic particles.
-
Solution 2: Centrifugation. Pellet the fine particles by centrifuging the mixture at a moderate speed (e.g., 5000 rpm for 10 minutes).[6] After centrifugation, you can decant the supernatant.
-
Solution 3: Flocculation. The addition of a coagulant like alum can help aggregate small particles into larger clusters that are easier to filter or settle out.[7]
Q: I've filtered my reaction mixture, but I suspect there's still residual dissolved silver. How can I remove it? A: Filtration only removes insoluble particles. To remove dissolved Ag⁺ ions, you need a different approach.
-
Solution 1: Use a Scavenger Resin. Specialized resins, such as those functionalized with thiols or amines, are highly effective at binding dissolved silver ions. Stirring the filtrate with the scavenger resin for a few hours followed by filtration will remove the resin and the captured silver.
-
Solution 2: Ensure Complete Precipitation. The "common ion effect" can be used to minimize the solubility of your silver salt. For example, when precipitating AgCl with NaCl, a slight excess of NaCl solution can reduce the concentration of dissolved Ag⁺.[4]
Q: My silver oxide (Ag₂O) byproduct is interfering with my column chromatography. How can I remove it beforehand? A: Silver oxide can be challenging as it may streak on silica (B1680970) gel.[5]
-
Solution 1: Acidic Wash. A dilute acidic wash (e.g., with dilute nitric acid) can dissolve silver oxide.[3] This is only suitable if your desired compound is stable to acid and does not remain in the aqueous layer.
-
Solution 2: Filtration through Celite. Before loading your crude product onto the column, dissolve it in a suitable solvent and pass it through a plug of Celite.[5] This can help remove a significant portion of the insoluble silver oxide.
Category 2: Silver Nanoparticles (AgNPs)
Q: I'm trying to separate my synthesized silver nanoparticles (AgNPs) from the reaction solution, but they are aggregating. Why is this happening? A: Aggregation during separation is often due to the destabilization of the nanoparticles.
-
Cause: The capping agents (e.g., citrate, PVP) that stabilize the nanoparticles can be disturbed during harsh procedures like high-speed centrifugation or upon changes in the solution's ionic strength.[1][8]
-
Solution 1: Optimize Centrifugation. Reduce the centrifugation speed or time. If particles are sticking to the tube walls, consider using a different tube material like glass.[6]
-
Solution 2: Gentle Separation Techniques. For unstable nanoparticles, dialysis can be a gentler method to remove excess reactants and byproducts without causing aggregation.[6][8] Lyophilization (freeze-drying) can be used to obtain dry nanoparticles from a colloidal solution.[1]
Q: How can I remove unwanted AgNPs from an aqueous solution? A: Conventional water treatment techniques can be adapted for laboratory use.
-
Solution: Coagulation and Flocculation. Adding a coagulant like alum (Aluminum sulfate) can neutralize the surface charge of the AgNPs, causing them to aggregate into larger flocs.[7][9] These flocs can then be easily removed by sedimentation or simple filtration.[10]
Category 3: Dissolved Silver Ions (Ag⁺)
Q: I used a silver salt as a catalyst/reagent, and now I need to remove the residual Ag⁺ ions from my organic solution. What is the most effective method? A: The most common and effective method is the use of metal scavengers.
-
Solution: Scavenger Resins. Silica-based scavengers with functional groups like thiols, amines, or ethylenediaminetriacetic acid (EDTA) are designed to selectively bind to metal ions.[11] Add the appropriate scavenger resin to your solution, stir for the recommended time, and then filter to remove the resin-bound silver.
Q: Can I use precipitation to remove Ag⁺ ions from a complex mixture? A: Yes, but selectivity can be a challenge.
-
Solution: Selective Precipitation. The most common method is precipitation as silver chloride (AgCl) by adding a source of chloride ions (e.g., NaCl solution).[4][12] AgCl is highly insoluble in most aqueous and organic solutions. However, ensure that the added chloride salt does not interfere with your product.
Quantitative Data Summary
For researchers needing to select an appropriate removal or analytical method, the following tables summarize key quantitative data.
Table 1: Binding Capacity of Selected Silver Scavengers
| Scavenger Type | Functional Group | Max. Binding Capacity for Ag(I) (mmol/g) | Reference |
| Polymer-Bound 6-Thionicotinamide | Thioamide | 1.45 | |
| Silica Aminopropyl (SiAP) | Amine | Adsorption capacity: 34.01 mg/L | [13] |
Note: Binding capacity can be affected by solvent, pH, and temperature.
Table 2: Performance of Silver Quantification Methods
| Analytical Method | Technique | Detection Limit (LOD) | Linear Range | Reference |
| Colorimetric Probe | 3,3′,5,5′-tetramethylbenzidine (TMB) | 0.6 ppm | Not specified | [2] |
| Optical Sensor | PVC membrane with BTMP ionophore | 1.5 x 10⁻⁹ M (0.25 µg/L) | 4.8 x 10⁻⁹ to 1.0 x 10⁻⁵ M | [14] |
| Inductively Coupled Plasma (ICP) | Atomic Emission Spectroscopy | 0.003 mg/L (in water) | Not specified | [3] |
| Stripping Voltammetry | Electroanalytical | 20 nM | 0.05–0.9 µM | [13] |
Detailed Experimental Protocols
Protocol 1: Removal of Silver Ions by Precipitation as Silver Chloride (AgCl)
This protocol is suitable for removing silver ions from aqueous or polar organic solutions where the product is not sensitive to chloride ions.
-
Preparation: Prepare a 1 M solution of sodium chloride (NaCl) in deionized water.
-
Precipitation: While stirring the reaction mixture, slowly add the NaCl solution dropwise. A white precipitate of AgCl will form immediately.[12]
-
Stoichiometry: Add a slight excess of the NaCl solution (approx. 1.1 equivalents relative to the silver) to ensure complete precipitation by leveraging the common ion effect.
-
Agitation: Stir the mixture vigorously for 15-30 minutes to allow the precipitate to fully form.
-
Separation: Separate the AgCl precipitate from the mixture using one of the following methods:
-
Filtration: Use a Buchner funnel with a fine-porosity filter paper. If the precipitate is very fine, use a Celite pad.
-
Centrifugation: Centrifuge the mixture and carefully decant the supernatant liquid.
-
-
Washing: Wash the isolated product or the filtered solution with a suitable solvent to remove any remaining soluble salts (like excess NaCl).
-
Verification: To check for completeness, take a small sample of the clear filtrate and add a drop of NaCl solution. If no more precipitate forms, the silver removal is complete.
Protocol 2: Removal of Dissolved Silver using a Scavenger Resin
This protocol is ideal for removing trace amounts of silver from organic solutions, especially in the final purification steps of sensitive compounds.
-
Scavenger Selection: Choose a scavenger resin with high affinity for silver, such as SiliaMetS Thiol or a similar thiol-functionalized silica gel.
-
Addition: Add 3–5 equivalents of the scavenger resin to the organic solution containing the crude product and residual silver.
-
Agitation: Stir the resulting mixture at room temperature. The required time can range from 4 to 16 hours, depending on the concentration of silver and the specific scavenger used.
-
Monitoring: The progress can be monitored by taking small aliquots of the solution and analyzing for residual silver using TLC (if the silver compound is UV-active) or a more sensitive method like ICP-MS.
-
Filtration: Once the scavenging is complete, remove the resin by simple filtration. Wash the collected resin with a small amount of clean solvent to recover any adsorbed product.
-
Work-up: Combine the filtrate and the washings. The solution should now be free of silver. Proceed with standard work-up procedures like solvent evaporation.
Visual Guides and Workflows
General Workflow for Silver Byproduct Removal
The following diagram outlines a general decision-making process for selecting an appropriate silver removal technique based on the type of byproduct present.
Caption: Decision workflow for selecting a silver removal method.
Troubleshooting Ineffective Precipitation
This decision tree helps diagnose and solve common issues when silver salt precipitation is incomplete or ineffective.
Caption: Troubleshooting guide for incomplete silver precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silver: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 4. Silver Chloride Precipitation & Separation - 911Metallurgist [911metallurgist.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of Stabilized Silver Nanoparticles from Surface Water by Conventional Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mds.marshall.edu [mds.marshall.edu]
- 10. Fast Procedure for Removing Silver Species in Waters Using a Simple Magnetic Nanomaterial | MDPI [mdpi.com]
- 11. silicycle.com [silicycle.com]
- 12. Precipitation reaction of sodium chloride and silver nitrate | Chemical Education Xchange [chemedx.org]
- 13. A Review of Analytical Techniques for the Determination and Separation of Silver Ions and Its Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of silver in several samples using a new ionophore polymer membrane as an optical sensor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Proper Disposal of Silver Perchlorate Hydrate Waste
This guide provides technical support for the safe and proper disposal of silver perchlorate (B79767) hydrate (B1144303) waste for researchers, scientists, and drug development professionals. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical waste disposal.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with silver perchlorate hydrate waste?
A1: this compound is a strong oxidizing agent and can cause fires or explosions, especially when in contact with combustible materials, reducing agents, or organic substances.[1][2][3] It is also corrosive and can cause severe skin burns and eye damage.[2][4][5] Additionally, silver compounds can be toxic to aquatic life.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No. This compound and its solutions should never be disposed of down the drain.[5][6] It is classified as hazardous waste and requires special treatment. Improper disposal can harm the environment and is a regulatory violation.
Q3: What are the general regulatory guidelines for disposing of this waste?
A3: Silver perchlorate waste is considered hazardous. In the United States, it may be classified under EPA hazardous waste numbers D001 for its ignitability (B1175610) and D011 for toxicity if the extractable silver concentration exceeds 5 mg/L.[1] Disposal must comply with all local, state, and federal regulations.[1][2][6] This typically involves collecting the waste in a designated, properly labeled, and sealed container for pickup by a licensed hazardous waste disposal company.[4][5]
Q4: Is it possible to treat this compound waste in the laboratory before disposal?
A4: In-laboratory treatment may be an option for small quantities to reduce the hazard, but this should only be performed by trained personnel and with the explicit approval of your institution's EHS department. A common method is the chemical reduction of the silver ions to less hazardous metallic silver.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected color change or gas evolution during storage. | Contamination of the waste container with incompatible materials (e.g., organic solvents, reducing agents). | 1. Do not open the container. 2. Isolate the container in a well-ventilated area, away from combustible materials. 3. Immediately contact your institution's EHS department or emergency response team. |
| Spill of this compound solution. | Accidental breakage of the container or improper handling. | 1. Evacuate the immediate area. 2. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. 3. For minor spills, absorb the liquid with an inert material like sand or vermiculite. Do not use combustible materials like paper towels. 4. Collect the absorbed material into a designated hazardous waste container. 5. For major spills, contact your emergency response team immediately. |
| Incomplete precipitation of silver during the reduction protocol. | Insufficient amount of reducing agent, incorrect pH, or presence of interfering substances. | 1. Check the pH of the solution and adjust if necessary, according to the protocol. 2. Slowly add more reducing agent while stirring and observing for further precipitation. 3. If the issue persists, the waste may need to be collected for professional disposal without further treatment. |
| The treated waste still tests positive for high levels of silver. | The reduction reaction was not fully effective, or the filtration process was inefficient. | 1. Repeat the reduction and filtration steps. 2. Consider using a different reducing agent if the initial one proves ineffective. 3. Consult with your EHS department for alternative treatment methods or to arrange for professional disposal. |
Data Presentation
The following table summarizes key quantitative data relevant to the disposal of this compound waste.
| Parameter | Value | Significance | Source |
| EPA Hazardous Waste Number (Toxicity) | D011 | Applies if the extract of a solid waste contains silver at a concentration of 5 mg/L or greater. | [1] |
| EPA Hazardous Waste Number (Ignitability) | D001 | Characterizes waste that can readily catch fire. | [1] |
| Secondary Maximum Contaminant Level (SMCL) for Silver in Drinking Water | 0.10 mg/L | Non-enforceable EPA guideline for aesthetic effects. While not a direct disposal limit, it indicates the low acceptable levels of silver in water systems. | [7] |
Experimental Protocols
Protocol: Chemical Reduction of Silver Perchlorate Waste to Metallic Silver
This protocol describes a method for treating small quantities of aqueous silver perchlorate waste in a laboratory setting to convert the soluble silver ions into less hazardous metallic silver, which can then be collected for recovery or disposal as a solid waste.
! IMPORTANT ! This procedure must be carried out in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. This protocol is intended for dilute aqueous solutions. Do not attempt with concentrated or solid silver perchlorate.
Materials:
-
Aqueous silver perchlorate waste solution
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Dextrose or Ascorbic Acid
-
Stir plate and magnetic stir bar
-
pH meter or pH indicator strips
-
Beaker (appropriately sized for the waste volume)
-
Filter paper and funnel
-
Waste collection container for the filtrate
-
Solid waste container for the precipitated silver
Procedure:
-
Preparation: Place the beaker containing the aqueous silver perchlorate waste on the stir plate in the chemical fume hood and add a magnetic stir bar. Begin stirring at a moderate speed.
-
Neutralization: Slowly and carefully add the 1 M sodium hydroxide solution dropwise to the waste. Monitor the pH. Continue adding NaOH until the pH is between 7 and 8. A precipitate of silver oxide may form.
-
Reduction: While continuing to stir, add a reducing agent such as dextrose or ascorbic acid. A general starting point is to add approximately 2 grams of the reducing agent for every gram of silver estimated to be in the solution.
-
Observation: Continue stirring the solution. A color change to gray or black should be observed as metallic silver precipitates out of the solution. To ensure the reaction is complete, allow the mixture to stir for at least one hour.
-
Separation: Turn off the stir plate and allow the silver precipitate to settle.
-
Filtration: Carefully decant the supernatant liquid and filter it through the filter paper to collect any suspended silver particles. The solid metallic silver can then be washed with deionized water, allowed to dry, and collected in a designated container for solid hazardous waste.
-
Final Waste Handling: The remaining filtrate should be tested for silver content to ensure it meets local disposal regulations before being neutralized and disposed of as aqueous waste. If silver levels are still high, the reduction process may need to be repeated.
Mandatory Visualization
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste.
References
compatibility of silver perchlorate hydrate with different functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the use of silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) in experimental chemistry. Due to its potent reactivity and potential hazards, a thorough understanding of its compatibility with different functional groups is crucial for safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is silver perchlorate hydrate and what are its primary applications in organic synthesis?
A1: this compound is a colorless, hygroscopic crystalline solid.[1] It is highly soluble in water and a variety of organic solvents, including alcohols and aromatic solvents like benzene (B151609) and toluene.[1][2] In organic synthesis, it serves two main purposes:
-
Lewis Acid Catalyst: The silver(I) ion (Ag⁺) is a soft Lewis acid that can activate various functional groups. It is particularly effective in promoting reactions such as glycosylations, rearrangements, and the protection of alcohols.[2][3]
-
Halide Scavenger: Silver perchlorate is frequently used to abstract halide ions (Cl⁻, Br⁻, I⁻) from a reaction mixture. This is driven by the precipitation of the corresponding insoluble silver halide (AgX), which in turn generates a reactive cationic intermediate and introduces the weakly coordinating perchlorate anion.[2][4]
Q2: What are the most critical safety hazards associated with this compound?
A2: Silver perchlorate is a strong oxidizing agent and presents a significant explosion risk.[5][6] Key hazards include:
-
Explosive Mixtures: It can form explosive mixtures with organic compounds, reducing agents, and combustible materials.[2] Amine perchlorate salts are particularly noteworthy for their potential to be explosive.[5]
-
Shock and Friction Sensitivity: Anhydrous silver perchlorate, which can form upon heating, is particularly dangerous and may explode upon grinding, friction, or impact.[4]
-
Corrosivity: It is corrosive and can cause severe burns to the skin and eyes.[7]
-
Hygroscopic Nature: It readily absorbs moisture from the air, which can affect its reactivity and handling.[4]
Q3: How should I properly handle and store this compound?
A3: Due to its hazardous nature, strict safety protocols must be followed:
-
Handling: Always handle this compound in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.[7] Avoid creating dust and keep it away from heat, sparks, and open flames.[7]
-
Storage: Store in a cool, dry, and well-ventilated area.[8] It should be kept in its original container, tightly sealed, and stored away from incompatible materials, especially organic compounds, flammable substances, and reducing agents.[8] Store it separately from organic acids and dehydrating agents like sulfuric acid.[8]
Q4: What solvents are compatible with this compound?
A4: Silver perchlorate shows good solubility in a range of solvents. However, caution is paramount.
-
Water: It is exceptionally soluble in water.[4]
-
Aromatic Solvents: It is notably soluble in benzene and toluene, where the silver ion can coordinate to the arene ring.[4]
-
Alcohols: It is soluble in alcohols, though reactions can occur.[2]
-
Ethers: Ethers like tetrahydrofuran (B95107) (THF) and diethyl ether can act as ligands, forming complexes with the silver ion.[8]
-
Chlorinated Solvents: Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are often used for reactions, but their purity is critical to avoid unforeseen reactions.
Never evaporate solutions of silver perchlorate to dryness in the presence of organic materials, as this can lead to the formation of explosive residues.
Compatibility with Functional Groups
The reactivity of silver perchlorate is primarily driven by the Lewis acidity of the Ag⁺ ion and the oxidizing nature of the perchlorate anion. Compatibility is highly dependent on the reaction conditions.
Summary of Compatibility and Reactivity
| Functional Group | Compatibility / Reactivity Summary | Potential Reactions & Conditions to Monitor |
|---|---|---|
| Alkenes & Alkynes | Reactive: Forms π-complexes. | Catalyzes additions, cyclizations, and rearrangements. Side reactions like polymerization or decomposition can occur, especially with sensitive substrates.[9] |
| Alcohols (R-OH) | Reactive: Can act as a catalyst for protection or rearrangement. | Used to catalyze tetrahydropyranylation (THP ether formation) and solvolysis reactions. Can form adducts.[2][10] |
| Ethers (R-O-R') | Generally Compatible (as solvents): Acts as a ligand. | Ethers like THF can coordinate to the Ag⁺ ion, which can influence reactivity. Ring-opening of cyclic ethers is possible under harsh conditions with highly electrophilic metal centers.[8] |
| Aldehydes (R-CHO) | Reactive: Can be oxidized. | Silver salts can catalyze the oxidation of aldehydes to carboxylic acids (similar to Tollens' test).[11] Side reactions are possible. |
| Ketones (R-C(=O)-R') | Moderately Reactive: Can be activated. | Can act as a Lewis acid to activate the carbonyl group for nucleophilic attack or catalyze α-alkylation.[12] Generally less reactive than aldehydes. |
| Amines (R-NH₂, R₂NH, R₃N) | Highly Incompatible / Hazardous: Forms potentially explosive salts. | Forms insoluble compounds with pyridine.[13] Amine perchlorates are known to be shock-sensitive and explosive.[5] AVOID mixing with primary and secondary amines unless under very specific, controlled conditions. |
| Thiols (R-SH) & Thioethers (R-S-R') | Reactive: Strong interaction with the soft Ag⁺ ion. | Excellent promoter for glycosylation using thioglycosides and thioimidates by acting as a thiophilic activator.[3] |
| Alkyl/Aryl Halides (R-X) | Reactive: Halide abstraction. | A primary use is to abstract a halide to generate a carbocation or other reactive intermediate, driven by AgX precipitation.[2][4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate or Proceeds Slowly | Hygroscopic Reagent: this compound readily absorbs moisture, which can inhibit its Lewis acidity. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle the silver perchlorate quickly in a dry atmosphere (e.g., glovebox or under inert gas). |
| Catalyst Poisoning: Impurities in the starting materials or solvents (e.g., halide ions) can react with Ag⁺ to form insoluble precipitates, removing the catalyst from the reaction. | Use high-purity, halide-free reagents and solvents. If halide contamination is suspected, consider adding an extra equivalent of silver perchlorate, though this may complicate purification. | |
| Immediate Formation of a White/Yellow Precipitate | Halide Contamination: A white (AgCl), cream (AgBr), or yellow (AgI) precipitate upon addition of silver perchlorate indicates the presence of halide ions in your reaction mixture.[9] | This confirms halide abstraction is occurring. If this is the intended reaction, proceed. If not, purify your starting materials and solvents to remove the source of halides. |
| Reaction Mixture Darkens or Turns Black | Reduction of Ag⁺ to Metallic Silver (Ag⁰): This indicates decomposition. Highly reducing functional groups or reaction at elevated temperatures can cause the silver(I) ion to be reduced to elemental silver, which appears as a black solid.[13] | Lower the reaction temperature. Ensure your substrate is stable under the reaction conditions. If the substrate is highly sensitive, consider a different, less oxidizing silver salt (e.g., silver triflate). |
| Low Yields and Formation of Multiple Byproducts | Oxidative Side Reactions: The perchlorate anion is a strong oxidizing agent, which can lead to unwanted oxidation of sensitive functional groups in the substrate or product. | Run the reaction at the lowest possible temperature. Minimize reaction time. If oxidation is a persistent issue, alternative silver salts with non-oxidizing counter-ions (e.g., AgBF₄, AgPF₆) should be considered.[4] |
Quantitative Data from Key Experiments
The following tables summarize quantitative data from representative reactions involving silver perchlorate, highlighting its efficacy and selectivity.
Table 1: Silver Perchlorate as a Promoter in Glycosylation of Thioimidates and Thioglycosides [3]
| Glycosyl Donor | Acceptor | Promoter System | Time | Yield (%) | α/β Ratio |
| S-Benzoxazolyl (SBox) Glucoside | Primary Alcohol | AgClO₄ | 5 min | 95% | 11.9 / 1 |
| S-Benzothiazolyl (SBiz) Glucoside | Primary Alcohol | AgClO₄ | 2 h | 93% | 11.2 / 1 |
| Phenylthioglycoside | Primary Alcohol | AgClO₄ / MeSBr | 20 min | 86% | 1.5 / 1 |
| SBox Galactoside | Primary Alcohol | AgClO₄ | 15 min | 83% | 1 / 1.2 |
| SBox Mannoside | Primary Alcohol | AgClO₄ | 15 min | 87% | 1 / 1.1 |
Table 2: Silver-Mediated Oxidation of Tetrahydro-β-carbolines to β-Carbolines [1]
| Substrate | Silver Salt | Conditions | Time | Yield (%) |
| Tetrahydro-β-carboline HCl salt | Ag₂CO₃ | Li₂CO₃, DMF, reflux | 24 h | 70% |
| 1-Methyl-tetrahydro-β-carboline HCl salt | Ag₂CO₃ | Li₂CO₃, DMF, reflux | 24 h | 65% |
| 6-Methoxy-tetrahydro-β-carboline HCl salt | Ag₂CO₃ | Li₂CO₃, DMF, reflux | 24 h | 55% |
Detailed Experimental Protocols
Protocol 1: Silver Perchlorate-Promoted Glycosylation
This protocol is adapted from a study on the use of silver perchlorate as an effective promoter for the activation of glycosyl thioimidates.[3]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl donor (e.g., SBox-glucoside, 1.1 equiv), the glycosyl acceptor (1.0 equiv), and freshly activated 3Å molecular sieves.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane via syringe.
-
Stirring: Stir the mixture at room temperature for 1 hour to ensure an anhydrous environment.
-
Initiation: Add silver perchlorate (2.2 equiv) to the mixture in one portion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically rapid (5 minutes to 2 hours).
-
Quenching and Workup: Upon completion, quench the reaction by filtering off the solids through a pad of celite. Dilute the filtrate with dichloromethane (CH₂Cl₂), wash sequentially with a 1% aqueous NaOH solution and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired disaccharide.
Protocol 2: Tetrahydropyranylation of a Primary Alcohol
This is a general procedure based on the use of metal perchlorate catalysts for the protection of alcohols.[10]
-
Preparation: To a stirred solution of a primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv).
-
Catalyst Addition: Add a catalytic amount of this compound (e.g., 1-5 mol%) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting alcohol by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting tetrahydropyranyl (THP) ether is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. dovepress.com [dovepress.com]
- 4. Silver perchlorate - Wikipedia [en.wikipedia.org]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Stability of Silver and Pyrex in Perchloric Acid-Silver Perchlorate Solutions and in Conductivity Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal ether complex - Wikipedia [en.wikipedia.org]
- 9. When solutions of silver perchlorate, AgClO₄ (aq), and ammonium iodide, N.. [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Silver Hexafluoroantimonate‐Catalyzed Direct α‐Alkylation of Unactivated Ketones | Semantic Scholar [semanticscholar.org]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Validation & Comparative
A Comparative Guide to Silver Salt Catalysts: Silver Perchlorate Hydrate vs. Other Silver Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, silver salts have carved a niche as versatile and effective catalysts for a myriad of chemical transformations. Their utility as Lewis acids enables the activation of a wide range of substrates, facilitating the construction of complex molecular architectures. This guide provides an objective comparison of the catalytic performance of silver perchlorate (B79767) hydrate (B1144303) against other commonly employed silver salts, namely silver triflate (AgOTf), silver nitrate (B79036) (AgNO₃), and silver tetrafluoroborate (B81430) (AgBF₄). The comparative analysis is supported by experimental data from peer-reviewed literature, focusing on key reactions such as glycosylation, cycloaddition, and Friedel-Crafts acylation.
I. Overview of Catalytic Properties
The catalytic activity of silver salts is primarily attributed to the Lewis acidic nature of the silver(I) ion. The Ag⁺ ion can coordinate to lone pairs of electrons on substrates, thereby activating them towards nucleophilic attack. The choice of the counter-anion (perchlorate, triflate, nitrate, or tetrafluoroborate) significantly influences the salt's solubility, stability, and overall catalytic efficacy. Weakly coordinating anions, such as perchlorate and triflate, can lead to a more "naked" and thus more reactive silver cation, enhancing its Lewis acidity.[1]
Key Properties of Compared Silver Salts:
| Silver Salt | Formula | Anion Characteristics | Solubility | Key Features |
| Silver Perchlorate Hydrate | AgClO₄·H₂O | Weakly coordinating, oxidizing | High in water and many organic solvents[1] | Powerful Lewis acid, but potential safety concerns due to the explosive nature of perchlorates.[2] |
| Silver Triflate | AgOTf | Weakly coordinating, non-oxidizing | Soluble in many organic solvents | A common and effective catalyst, often considered a milder alternative to other strong Lewis acids. |
| Silver Nitrate | AgNO₃ | Coordinating | Highly soluble in water, less so in organic solvents | Less expensive, but the coordinating nature of the nitrate anion can sometimes temper its Lewis acidity. |
| Silver Tetrafluoroborate | AgBF₄ | Weakly coordinating | Soluble in polar organic solvents | A strong Lewis acid, often used for halide abstraction. |
II. Comparative Catalytic Performance
A. Glycosylation Reactions
Glycosylation is a critical reaction in carbohydrate chemistry and drug development. The stereoselective formation of glycosidic bonds is a significant challenge, and the choice of catalyst plays a pivotal role.
Experimental Data Summary: Glycosylation of Thioimidates
A comparative study on the glycosylation of a primary glycosyl acceptor with an SBox donor highlights the superior performance of silver perchlorate in achieving high α-selectivity.
| Catalyst | Yield (%) | α/β Ratio |
| AgClO₄ | 95 | 11.9 / 1 |
| AgOTf | 87 | 7.8 / 1 |
| AgPF₆ | 94 | 2.1 / 1 |
| AgBF₄ | 93 | 1.6 / 1 |
Experimental Protocol: Glycosidation of Thioimidates
A mixture of the glycosyl donor (0.033 mmol), glycosyl acceptor (0.030 mmol), and freshly activated 3 Å molecular sieves (125 mg) in 1,2-dichloroethane (B1671644) (1 mL) is stirred under an argon atmosphere for 1 hour. The silver(I) salt (0.068 mmol) is then added, and the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid is filtered off, and the filtrate is diluted with CH₂Cl₂ (15 mL), washed with 1% NaOH (5 mL), and then water (3 x 5 mL). The organic layer is separated, dried with Na₂SO₄, and concentrated under reduced pressure.
Reaction Pathway: Silver-Catalyzed Glycosylation
The mechanism is believed to involve the activation of the glycosyl donor by the silver salt, leading to the formation of a reactive glycosyl cation intermediate. The counter-anion can influence the stereochemical outcome of the reaction. With weakly coordinating anions like perchlorate, the formation of a transient β-glycosyl perchlorate, which is in rapid equilibrium with the more stable α-anomer, is proposed to be responsible for the high α-selectivity.
Figure 1. Simplified workflow of silver-catalyzed glycosylation.
B. Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis can significantly accelerate this reaction and control its stereoselectivity.
Experimental Data Summary: Diels-Alder Reaction of 2'-Hydroxychalcone
In a study investigating silver nanoparticle-catalyzed Diels-Alder reactions, the initial screening of silver salts in combination with a reducing agent provided insights into the effect of the counter-ion on the reaction conversion.
| Silver Salt | Conversion (%) |
| AgBF₄ | >99 |
| AgOTf | 48 |
| AgClO₄ | 68 |
| AgPF₆ | <5 |
| AgSbF₆ | <5 |
| Ag₂CO₃ | <5 |
| Ag₂O | <5 |
Note: This data is from a system where silver nanoparticles are formed in situ. However, it provides a relative measure of the initial reactivity influenced by the silver salt precursor.
Experimental Protocol: Silver-Catalyzed Diels-Alder Reaction
A representative procedure involves adding the dienophile (0.5 mmol) and the diene (1.5 mmol) sequentially to a solution of the silver catalyst (e.g., 5 mol%) in an appropriate solvent (0.5 mL). The reaction mixture is stirred at a specified temperature, and the progress is monitored by TLC. Upon completion, the mixture is diluted with a suitable solvent like Et₂O and washed with water and brine. The organic layer is then dried and concentrated, and the product is purified by flash chromatography.
Reaction Pathway: Lewis Acid Catalyzed Diels-Alder Reaction
The silver(I) ion, acting as a Lewis acid, coordinates to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This coordination enhances the electrophilicity of the dienophile, accelerating the [4+2] cycloaddition with the diene.
References
Navigating the Landscape of Lewis Acids: A Comparative Guide to Alternatives for Silver Perchlorate Hydrate in Organic Synthesis
For researchers, scientists, and drug development professionals seeking safer and more efficient reagents, this guide provides a comprehensive comparison of alternatives to silver perchlorate (B79767) hydrate (B1144303) in key organic transformations. Highlighting performance data and detailed experimental protocols, this document serves as a practical resource for modern synthetic chemistry.
Silver perchlorate hydrate (AgClO₄·H₂O) has long been utilized in organic synthesis as a powerful Lewis acid and halide abstractor. Its efficacy stems from the silver(I) ion's high affinity for halogens and the subsequent liberation of a carbocationic intermediate, facilitated by the weakly coordinating nature of the perchlorate anion. However, the inherent instability and explosive potential of perchlorate-containing compounds pose significant safety risks, prompting a shift towards safer and more robust alternatives. This guide offers an objective comparison of such alternatives, focusing on their performance in two major classes of reactions: glycosylation and Friedel-Crafts reactions.
Safer Alternatives in Glycosylation Reactions
Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry and crucial in the synthesis of numerous therapeutics and biologically active molecules. Silver perchlorate has been employed as a promoter in these reactions. However, several other silver salts with non-explosive, weakly coordinating anions have emerged as superior alternatives. A systematic comparison reveals the efficacy of silver trifluoromethanesulfonate (B1224126) (AgOTf), silver hexafluorophosphate (B91526) (AgPF₆), and silver tetrafluoroborate (B81430) (AgBF₄) in promoting the glycosylation of a primary glycosyl acceptor with a glycosyl thioimidate donor.
Comparative Performance in Glycosylation
The following table summarizes the performance of silver perchlorate and its alternatives in a representative glycosylation reaction. The data clearly indicates that while all the tested silver salts provide good to excellent yields, silver perchlorate demonstrates superior 1,2-cis stereoselectivity. However, the significantly safer profile of the alternative reagents often outweighs this modest stereochemical advantage.
| Promoter | Time (min) | Yield (%) | α/β Ratio |
| AgClO₄ | 15 | 95 | 11.9 / 1 |
| AgOTf | 15 | 94 | 5.2 / 1 |
| AgPF₆ | 20 | 87 | 4.8 / 1 |
| AgBF₄ | 20 | 91 | 4.5 / 1 |
Caption: Comparison of silver salt promoters in the glycosylation of methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside with a glycosyl thioimidate donor.
The choice of reagent can be visualized in the following workflow:
Caption: Decision workflow for selecting a glycosylation promoter.
The general mechanism for silver-promoted glycosylation involves the activation of a glycosyl donor (e.g., a halide or thio-derivative) by the silver salt to form a reactive oxocarbenium ion intermediate, which is then attacked by the glycosyl acceptor.
Caption: General mechanism of silver-promoted glycosylation.
Alternatives in Friedel-Crafts Reactions
Friedel-Crafts reactions are fundamental for C-C bond formation to aromatic rings. Silver perchlorate, often in combination with other Lewis acids, can promote these reactions. However, a range of other Lewis acids, including other silver salts, offer viable and safer alternatives. A direct quantitative comparison is challenging due to the wide variety of substrates and conditions reported in the literature. The table below presents a collection of data from various studies to provide a comparative overview.
Comparative Performance in Friedel-Crafts Acylation
| Catalyst System | Aromatic Substrate | Acylating Agent | Yield (%) | Reference |
| GaCl₃ / AgClO₄ | Anisole (B1667542) | Valeroyl Anhydride (B1165640) | 91 | [1] |
| GaCl₃ / AgSbF₆ | Anisole | Benzoyl Chloride | 96 | [1] |
| Cu(OTf )₂ | Anisole | Benzoyl Chloride | >95 | [2] |
| AlCl₃ | Anisole | Acetic Anhydride | 85.7 | [3] |
Caption: Comparison of various catalyst systems in the Friedel-Crafts acylation of anisole. Note that reaction conditions vary between studies.
The general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation involves the generation of an acylium ion electrophile, which then undergoes electrophilic aromatic substitution.
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Protocols
Typical Procedure for Glycosidation of Thioimidates[1]
A mixture of the glycosyl donor (0.033 mmol), glycosyl acceptor (0.030 mmol), and freshly activated 3 Å molecular sieves (125 mg) in 1,2-dichloroethane (B1671644) (1 mL) is stirred under an argon atmosphere for 1 hour. The respective silver(I) salt (AgClO₄, AgOTf, AgPF₆, or AgBF₄) (0.068 mmol) is then added, and the reaction mixture is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid is filtered off, and the filtrate is diluted with CH₂Cl₂ (15 mL), washed with 1% NaOH (5 mL), and then with water (3 x 5 mL). The organic layer is separated, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding oligosaccharide.
Procedure for Friedel-Crafts Acylation using GaCl₃/AgClO₄[1]
A mixture of GaCl₃ (0.04 mmol) and AgClO₄ (0.08 mmol) is stirred for 30 minutes in dichloromethane (B109758) (0.5 mL) at room temperature. A solution of anisole (0.4 mmol) and valeroyl anhydride (0.8 mmol) in dichloromethane (1.0 mL) is then added. The reaction mixture is stirred for 20 hours at room temperature and then quenched with a saturated aqueous solution of NaHCO₃. After standard aqueous workup, the crude product is purified by preparative TLC on silica gel to afford 1-(4-methoxyphenyl)-1-pentanone.
Conclusion
The data presented in this guide demonstrates that several viable and significantly safer alternatives to this compound are available for promoting key organic transformations. In glycosylation reactions, silver triflate, silver hexafluorophosphate, and silver tetrafluoroborate all provide high yields, with the choice of reagent allowing for a balance between safety and desired stereoselectivity. For Friedel-Crafts reactions, a variety of Lewis acid systems, including other silver salts with non-explosive counterions, can effectively catalyze the formation of C-C bonds with aromatic compounds. Researchers and process chemists are encouraged to consider these alternatives to mitigate the risks associated with perchlorate salts while achieving their synthetic goals.
References
A Comparative Guide to Silver Perchlorate and Silver Triflate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, Lewis acid catalysis plays a pivotal role in facilitating a vast array of chemical transformations. Among the plethora of available catalysts, silver(I) salts, particularly silver perchlorate (B79767) (AgClO₄) and silver triflate (AgOTf), have emerged as versatile and effective promoters for various reactions, including cyclizations, glycosylations, and Friedel-Crafts reactions. Their utility stems from the soft Lewis acidity of the Ag(I) ion, which exhibits a strong affinity for π-systems like alkenes and alkynes, thereby activating them towards nucleophilic attack. This guide provides an objective comparison of the catalytic performance of silver perchlorate and silver triflate, supported by available experimental data, to assist researchers in catalyst selection and experimental design.
Performance Comparison: The Role of the Counteranion
The catalytic efficacy of a silver(I) salt is significantly influenced by the nature of its counteranion. The perchlorate (ClO₄⁻) and triflate (OTf⁻) anions are both considered weakly coordinating, which is a desirable characteristic for a catalyst as it allows for facile substrate coordination to the silver center. However, subtle differences in their electronic and steric properties can lead to variations in catalytic activity and selectivity.
While direct head-to-head comparative studies under identical conditions are not extensively documented in the readily available literature, inferences can be drawn from various studies where different silver salts have been screened. For instance, in a study on the silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols, silver triflate demonstrated superior performance compared to other silver salts with weakly coordinating anions.
Table 1: Comparison of Silver Salts in the Oxidative Cyclization of a 1,4-Diynamide-3-ol
| Catalyst | Yield (%) |
| AgOTf | 83 |
| AgNTf₂ | 78 |
| AgBF₄ | 75 |
| AgSbF₆ | 74 |
Data sourced from a study on Ag(I)-catalyzed oxidative cyclization.
This data suggests that the triflate anion can play a crucial role in enhancing the catalytic efficiency of the silver(I) center in this specific transformation. The higher yield obtained with AgOTf may be attributed to a combination of factors including its solubility, Lewis acidity, and the stability of the active catalytic species.
Key Considerations in Catalyst Selection
Silver Triflate (AgOTf):
-
High Catalytic Activity: Often exhibits excellent catalytic activity in a wide range of reactions.
-
Mild Reaction Conditions: Can promote reactions under mild conditions, which is beneficial for sensitive substrates.
-
In situ Brønsted Acid Generation: In some cases, AgOTf can generate triflic acid (TfOH) in situ, which can act as a Brønsted acid co-catalyst.
-
Solubility: Generally soluble in a variety of organic solvents.
Silver Perchlorate (AgClO₄):
-
Strong Lewis Acid: A powerful Lewis acid capable of activating a wide range of substrates.
-
Weakly Coordinating Anion: The perchlorate anion is very weakly coordinating, allowing for high reactivity of the silver cation.
-
Safety Concerns: Perchlorate salts can be explosive, especially in the presence of organic materials, and should be handled with extreme caution. This has led to a decline in its use in some applications.
-
Solubility: Highly soluble in water and many organic solvents.
Experimental Protocols
Below is a general experimental protocol for a silver-catalyzed intramolecular cyclization of an alkynyl alcohol, which is a common transformation facilitated by both silver perchlorate and silver triflate.
General Procedure for Silver-Catalyzed Intramolecular Hydroalkoxylation of an Alkyne:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the silver catalyst (AgClO₄ or AgOTf, 5 mol%).
-
Solvent and Substrate Addition: Add the desired anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile, 0.1 M). To this solution, add the alkynyl alcohol substrate (1.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclized product.
Mechanistic Insights and Visualizations
The catalytic activity of both silver perchlorate and silver triflate in reactions involving alkynes is generally attributed to the π-activation of the carbon-carbon triple bond by the silver(I) ion. This coordination polarizes the alkyne, making it more susceptible to nucleophilic attack.
Below is a generalized catalytic cycle for the intramolecular hydroalkoxylation of an alkynyl alcohol catalyzed by a silver(I) salt.
A Comparative Guide to Silver Perchlorate Hydrate in Reaction Mechanism Validation
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in optimizing chemical reactions. Silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) has emerged as a noteworthy catalyst in various organic transformations. This guide provides an objective comparison of its performance with alternative catalysts, supported by experimental data, to assist in the validation of reaction mechanisms.
Performance Comparison in Catalysis
Silver perchlorate's efficacy is particularly notable in reactions involving the activation of alkynes and in cycloaddition reactions. Its performance is often compared with other silver salts and Lewis acids.
A key example highlighting the superior performance of silver perchlorate is in the gold(I)/silver(I)-cocatalyzed cascade intermolecular N-Michael addition/intramolecular hydroalkylation of unactivated alkenes with α-ketones. In a study focused on optimizing this reaction, various silver salts were screened, and silver perchlorate was identified as the most effective.[1]
Table 1: Comparison of Silver Salts in a Gold(I)/Silver(I)-Cocatalyzed Cascade Reaction [1]
| Silver Salt | Yield (%) | Diastereomeric Ratio (dr) |
| AgClO₄ | 95 | >20:1 |
| AgOTf | 85 | 10:1 |
| AgSbF₆ | 82 | 15:1 |
| AgBF₄ | 78 | 12:1 |
The data clearly indicates that AgClO₄ provides both the highest yield and the best diastereoselectivity compared to other common silver salts with non-coordinating anions. This suggests that the perchlorate anion, while weakly coordinating, plays a significant role in the catalytic cycle, potentially by enhancing the Lewis acidity of the silver(I) center more effectively than triflate, hexafluoroantimonate, or tetrafluoroborate (B81430) anions.
While direct comprehensive comparisons of silver perchlorate hydrate with a broad range of other Lewis acids for a single, specific reaction are not extensively documented in the literature, the superior performance over other silver salts in the aforementioned study underscores its high catalytic activity. Other silver reagents commonly used as alternatives include silver tetrafluoroborate, silver trifluoromethanesulfonate (B1224126) (AgOTf), and silver hexafluorophosphate.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below is a general experimental protocol for the silver-catalyzed hydroalkoxylation, which can be adapted for specific substrates.
General Experimental Protocol for Silver-Catalyzed Intramolecular Hydroalkoxylation of Alkynes
Materials:
-
This compound (AgClO₄·H₂O)
-
Substituted alkynol
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the this compound (5 mol%).
-
Add the anhydrous solvent (0.1 M solution of the substrate).
-
Add the alkynol substrate (1.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mechanistic Validation and Signaling Pathways
The validation of a reaction mechanism catalyzed by this compound often involves a combination of experimental studies (e.g., kinetics, intermediate trapping) and computational analysis. The general mechanism for silver(I)-catalyzed activation of alkynes involves the π-coordination of the silver ion to the carbon-carbon triple bond, which enhances the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack.
Below is a generalized workflow for validating a proposed reaction mechanism involving this compound.
Caption: A general workflow for the validation of a reaction mechanism.
In the context of the gold(I)/silver(I)-cocatalyzed cascade reaction, a plausible mechanism involves the silver-catalyzed intermolecular N-Michael addition followed by a gold(I)-catalyzed intramolecular hydroalkylation.[1]
Caption: Proposed mechanism for the Au(I)/Ag(I) dual-catalyzed cascade reaction.
The role of silver perchlorate in this mechanism is to efficiently catalyze the initial Michael addition, generating the necessary intermediate for the subsequent gold-catalyzed cyclization.[1] Its superior performance suggests that the Ag(I) center, in the presence of the perchlorate anion, is a highly effective Lewis acid for this transformation.
References
A Comparative Guide to Spectroscopic Techniques for Characterizing Silver Perchlorate Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
Silver(I) perchlorate (B79767) (AgClO₄) is a versatile reagent known for its ability to form a wide array of coordination complexes with organic and inorganic ligands. The characterization of these complexes is crucial for understanding their structure, bonding, and potential applications. A multi-technique spectroscopic approach is often essential for unambiguous characterization, particularly in determining the coordination mode of the perchlorate anion, which can act as a counter-ion or a ligand. This guide provides a comparative overview of key spectroscopic techniques, supported by experimental data and protocols.
Vibrational Spectroscopy: The Key to Perchlorate Coordination
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. They are particularly sensitive to the symmetry of the perchlorate ion (ClO₄⁻), making them the primary methods for determining its coordination mode.
A free perchlorate anion possesses tetrahedral (Td) symmetry. According to group theory, this results in four fundamental vibrational modes, of which only two are IR active and all four are Raman active. When the perchlorate ion coordinates to a silver center, its symmetry is lowered (e.g., to C₃ᵥ for monodentate or C₂ᵥ for bidentate coordination). This reduction in symmetry causes formally degenerate modes to split and formally silent modes to become active in the IR spectrum.[1][2]
Key Spectroscopic Markers for Perchlorate Coordination:
-
Uncoordinated (Ionic) Perchlorate (Td symmetry):
-
Coordinated Perchlorate (e.g., C₃ᵥ or C₂ᵥ symmetry):
-
The ν₃ band (asymmetric stretch) near 1100 cm⁻¹ splits into two or three components.
-
The ν₄ band (asymmetric bend) near 625 cm⁻¹ also splits into multiple components.[1]
-
The ν₁ symmetric stretch, normally forbidden in the IR spectrum of the free ion, appears as a weak to medium intensity band around 920-930 cm⁻¹.[2]
-
The appearance of new bands in the far-IR region (typically below 400 cm⁻¹) can be attributed to the Ag-O (perchlorate) stretching mode.[1]
-
Table 1: Comparison of IR and Raman Bands for Different Perchlorate Coordination Modes
| Vibrational Mode | Free ClO₄⁻ (Td) | Monodentate ClO₄⁻ (C₃ᵥ) | Bidentate ClO₄⁻ (C₂ᵥ) |
| ν₁ (A₁) sym stretch | ~932 cm⁻¹ (Raman) | ~925 cm⁻¹ (IR, Raman) | ~920 cm⁻¹ (IR, Raman) |
| ν₃ (T₂) asym stretch | ~1100 cm⁻¹ (IR, Raman) | Splits into 2 bands (A₁, E) | Splits into 3 bands (A₁, B₁, B₂) |
| ν₄ (T₂) asym bend | ~625 cm⁻¹ (IR, Raman) | Splits into 2 bands (A₁, E) | Splits into 3 bands (A₁, B₁, B₂) |
| ν₂ (E) sym bend | ~460 cm⁻¹ (Raman) | Splits into 2 bands (E) | Splits into 3 bands (A₁, A₂, B₁, B₂) |
Data compiled from representative studies.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Ligand Environment
NMR spectroscopy provides detailed information about the structure and electronic environment of the ligands coordinated to the silver ion. While ¹⁰⁹Ag NMR exists, it is often challenging due to the nucleus's low gyromagnetic ratio and long relaxation times.[4] Therefore, ¹H and ¹³C NMR are the most commonly used techniques.
Upon coordination to the Ag⁺ ion, the chemical shifts of ligand protons and carbons will change compared to the free ligand. These coordination-induced shifts (CIS) provide evidence of complex formation and can offer insights into the binding site.[5][6] In silver perchlorate complexes, the observation of a single set of ligand resonances typically indicates that all ligands are magnetically equivalent on the NMR timescale.
-
¹H and ¹³C NMR: The magnitude and direction of the chemical shift changes upon coordination depend on several factors, including changes in electron density and conformational effects. Deshielding (a downfield shift) is often observed for nuclei near the coordination site.[5][7]
-
¹⁰⁹Ag NMR: This technique directly probes the silver nucleus. The chemical shift of ¹⁰⁹Ag is highly sensitive to its coordination environment, covering a range of over 1500 ppm.[4] Tetrahedral silver complexes are generally found at the lowest field, while linear complexes are more shielded.
Table 2: Representative ¹H NMR Data for a Ligand and its Silver Perchlorate Complex
| Compound | Proton Signal | Chemical Shift (δ, ppm) Free Ligand | Chemical Shift (δ, ppm) Ag(I) Complex | Coordination-Induced Shift (Δδ) |
| Example: Miconazole vs. [Ag(Miconazole)₂]ClO₄ | Imidazole H-2 | 7.50 | 8.20 | +0.70 |
| Imidazole H-4 | 7.10 | 7.25 | +0.15 | |
| Imidazole H-5 | 6.95 | 7.15 | +0.20 |
Illustrative data based on typical shifts reported for imidazole-containing ligands.[5]
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a complex. While Ag(I) has a closed-shell d¹⁰ configuration and therefore does not exhibit d-d transitions, its complexes can display intense absorptions in the UV region.[8][9] These are typically assigned to:
-
Intraligand (π → π) transitions:* These transitions occur within the ligand itself. Upon coordination, their absorption maxima (λmax) may shift (either blue or red shift) and their molar absorptivity (ε) may change.[10]
-
Ligand-to-Metal Charge Transfer (LMCT) bands: These involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. They are often indicative of complex formation.
UV-Vis spectroscopy is a straightforward and accessible method to confirm complex formation in solution and to study its stability.[9][11]
Table 3: Comparison of UV-Vis Absorption Data
| Species | Transition Type | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Free Aromatic Ligand (e.g., pyridine (B92270) deriv.) | π → π | ~260 | ~2,500 |
| Ag(I) Complex with Aromatic Ligand | π → π (shifted) | ~265 | ~3,000 |
| LMCT | ~290 | ~1,500 |
Values are illustrative and vary significantly depending on the specific ligand and solvent.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the "gold standard" for structural characterization. It provides unambiguous, high-resolution information on bond lengths, bond angles, coordination geometry, and the precise coordination mode of the perchlorate anion.[12][13][14] This data is invaluable for validating the interpretations made from spectroscopic techniques. For example, crystallographic data can confirm whether a perchlorate is truly coordinated to the silver ion or if it is simply held in the crystal lattice by hydrogen bonding or other weak interactions.[15]
Experimental Workflow and Methodologies
The characterization of a new silver perchlorate complex typically follows a logical progression of analytical techniques.
Caption: Experimental workflow for characterizing silver perchlorate complexes.
Detailed Experimental Protocols
1. Infrared (IR) Spectroscopy
-
Objective: To determine the coordination mode of the perchlorate anion.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Solid samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the complex (1-2 mg) is finely ground with ~200 mg of dry KBr powder and pressed into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) between two salt (e.g., NaCl) plates.
-
Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded first. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. Data is commonly reported in wavenumbers (cm⁻¹).
2. NMR Spectroscopy
-
Objective: To analyze the ligand's chemical environment upon coordination to silver.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The silver complex (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as silver perchlorate has variable solubility.[13]
-
Data Acquisition: ¹H and ¹³C{¹H} spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
3. UV-Visible Spectroscopy
-
Objective: To observe electronic transitions and confirm complex formation in solution.
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of the silver complex is prepared in a UV-grade solvent (e.g., acetonitrile, ethanol). The solution is then diluted to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0).
-
Data Acquisition: The spectrum is recorded in a 1 cm path length quartz cuvette, typically from 200 to 800 nm. A solvent blank is used as the reference. Data is presented as a plot of absorbance versus wavelength (nm).
4. Single-Crystal X-ray Diffraction
-
Objective: To obtain the definitive three-dimensional structure.
-
Methodology: A suitable single crystal of the complex is grown, often by slow evaporation of a saturated solution. The crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.
Caption: Relationship between techniques and the information they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Periodic Table: Silver NMR [imserc.northwestern.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. people.bath.ac.uk [people.bath.ac.uk]
- 9. Essential Guide of Analysis Methods Applied to Silver Complexes with Antibacterial Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. Green synthesis of silver nanoparticles and characterization of their inhibitory effects on AGEs formation using biophysical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Silver perchlorate - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Silver perchlorate | AgClO4 | CID 24562 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Silver Perchlorate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic performance of silver perchlorate (B79767) hydrate (B1144303) as a catalyst in various chemical reactions. The content is based on experimental data from peer-reviewed literature and is intended to assist researchers in understanding the catalytic efficiency and mechanistic pathways of silver-catalyzed reactions. We will delve into specific case studies, present quantitative data in structured tables, and provide detailed experimental protocols. Furthermore, this guide will touch upon alternative catalysts and offer visual representations of experimental workflows and reaction mechanisms.
Introduction to Silver Perchlorate Hydrate in Catalysis
Silver perchlorate (AgClO₄) is a white, crystalline solid that often exists as a monohydrate (AgClO₄·H₂O). It is noteworthy for its high solubility in water and various organic solvents, including aromatic hydrocarbons like benzene (B151609) and toluene.[1] In chemical synthesis, silver perchlorate is utilized as a source of the silver(I) ion (Ag⁺), which functions as a Lewis acid catalyst.[1] It is effective in promoting a range of organic transformations, particularly oxidation reactions. However, it is important to note that the use of perchlorate salts carries risks due to their potential explosiveness, which has led to a decline in their use in some applications in favor of other silver salts like silver tetrafluoroborate (B81430) or silver trifluoromethanesulfonate (B1224126).[1]
Kinetic analysis of reactions catalyzed by this compound is crucial for elucidating reaction mechanisms, understanding the role of the catalyst, and optimizing reaction conditions for efficiency and yield. This guide will explore the kinetics of several silver-catalyzed reactions to provide a comparative perspective.
Kinetic Analysis of Silver-Catalyzed Reactions
The catalytic activity of silver(I) ions in a perchlorate medium has been investigated in several contexts, primarily in oxidation reactions. Below are case studies summarizing the kinetic findings.
Case Study 1: Silver(I)-Catalyzed Oxidation of Tryptophan by Platinum(IV)
In a study of the oxidation of the amino acid tryptophan by platinum(IV) in an aqueous perchlorate solution, the reaction was found to be catalyzed by silver(I) ions. The reaction did not proceed in the absence of the catalyst.[2]
Table 1: Kinetic Data for the Ag(I)-Catalyzed Oxidation of Tryptophan [2]
| Reactant/Catalyst | Reaction Order |
| [Platinum(IV)] | First-order |
| [Tryptophan] | Less than unity |
| [Silver(I)] | First-order |
The fractional order with respect to tryptophan suggests the formation of an intermediate complex between the silver(I) catalyst and the tryptophan molecule in a pre-equilibrium step. This complex then reacts with the oxidant in the rate-determining step.[2] The final oxidation products were identified as indole-3-acetaldehyde, ammonium (B1175870) ion, and carbon dioxide.[2]
Case Study 2: Silver(I)-Catalyzed Oxidation of p-Chlorophenol by Hexacyanoferrate(III)
The oxidation of p-chlorophenol (p-CP) by hexacyanoferrate(III) in an alkaline medium is another reaction where silver(I) demonstrates significant catalytic activity.[3]
Table 2: Kinetic Data for the Ag(I)-Catalyzed Oxidation of p-Chlorophenol [3]
| Reactant/Catalyst/Medium Component | Reaction Order/Dependence |
| [Hexacyanoferrate(III)] | First-order |
| [p-Chlorophenol] | First-order |
| [Silver(I)] | First-order |
| [OH⁻] | Rate increases with increasing concentration |
| Ionic Strength | No discernible effect |
The reaction mechanism proposed based on these kinetic findings was further supported by density functional theory (DFT) calculations. The activation energy values obtained from DFT were consistent with the experimental reactivity trends.[3] The primary oxidation product was identified as hydroquinone.[3]
Case Study 3: Silver Nanoparticle-Catalyzed Diels-Alder Reaction
While not a study of this compound, the kinetic analysis of a Diels-Alder reaction catalyzed by silica-supported silver nanoparticles (AgNPs) offers valuable insights into the catalytic potential of silver in carbon-carbon bond-forming reactions. This is particularly relevant as Lewis acids like Ag⁺ are known to catalyze such reactions. The study focused on the cycloaddition of 2'-hydroxychalcones and various dienes.[4]
The reaction kinetics were found to be consistent with the Eley-Rideal mechanism, where one reactant (the 2'-hydroxychalcone) adsorbs to the catalyst surface before reacting with the second reactant (the diene) from the bulk solution.[4]
Table 3: Performance of Silica-Supported AgNP Catalyst in a Diels-Alder Reaction [4]
| Catalyst Loading (mol% Ag) | Temperature (°C) | Time (h) | Yield (%) |
| 0.25 | 25 | 12 | 98 |
| 0.01 | 40 | 24 | 99 |
These results demonstrate that silver, in nanoparticle form, can be a highly efficient and recyclable catalyst for complex organic syntheses, achieving high turnover numbers.[4]
Comparison with Alternative Catalysts
For Lewis acid-catalyzed reactions, salts of other metals are commonly employed. For instance, scandium(III) triflate (Sc(OTf)₃) is a highly effective and recyclable catalyst for the acetylation of alcohols with acetic acid. It is often preferred for its compatibility with water and protic solvents, making it suitable for greener chemical processes.
In the realm of oxidation reactions, other transition metal ions can also serve as catalysts. For example, the oxidation of L-tryptophan by hexacyanoferrate(III) in an alkaline medium has been studied with copper(II) as a catalyst. The reaction showed a fractional-first order dependence on the Cu(II) concentration, similar to the fractional orders often observed for the substrate in silver-catalyzed oxidations, suggesting a mechanism involving catalyst-substrate complex formation.[5]
The choice of catalyst will ultimately depend on the specific reaction, desired selectivity, cost, and safety considerations. The potential hazards of perchlorates make catalysts like silver trifluoromethanesulfonate or scandium triflate more attractive alternatives in many modern synthetic applications.[1]
Experimental Protocols
The kinetic analyses of the reactions discussed above were predominantly carried out using UV-Visible spectrophotometry to monitor the change in concentration of a colored reactant or product over time.
General Protocol for Kinetic Analysis by UV-Vis Spectrophotometry
-
Reagent Preparation:
-
Prepare stock solutions of the substrate, oxidant, and catalyst (e.g., this compound) in the desired solvent (e.g., deionized water, or an appropriate buffer solution) at known concentrations.
-
Prepare a solution of the supporting electrolyte (e.g., sodium perchlorate) to maintain a constant ionic strength if required.
-
-
Instrumentation Setup:
-
Use a double-beam UV-Vis spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature.
-
Set the spectrophotometer to measure the absorbance at the wavelength of maximum absorbance (λ_max) of the species being monitored (e.g., the oxidant like permanganate (B83412) or hexacyanoferrate(III)).
-
-
Kinetic Run:
-
Pipette the required volumes of the reactant solutions (except for one, usually the oxidant) and the supporting electrolyte into the thermostatted cuvette.
-
Allow the solution to reach thermal equilibrium.
-
Initiate the reaction by adding a known volume of the remaining reactant (e.g., the oxidant) and quickly mixing the contents. For very fast reactions, a stopped-flow apparatus is necessary to ensure rapid mixing.[6]
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The reaction is typically carried out under pseudo-first-order conditions, where the concentration of one reactant is significantly lower than the others.
-
Plot ln(A_t - A_∞) versus time (where A_t is the absorbance at time t, and A_∞ is the absorbance at the completion of the reaction) to obtain the pseudo-first-order rate constant (k_obs) from the slope.
-
To determine the order of the reaction with respect to a particular reactant, perform a series of experiments varying its initial concentration while keeping the concentrations of other reactants and conditions constant.
-
A plot of log(k_obs) versus the logarithm of the concentration of the varied reactant will yield a straight line with a slope equal to the order of the reaction for that reactant.
-
The activation energy can be determined by measuring the rate constant at different temperatures and constructing an Arrhenius plot (ln(k) vs. 1/T).
-
Visualizations
The following diagrams illustrate a typical workflow for kinetic analysis and a generalized mechanism for silver-catalyzed oxidation.
Caption: A flowchart illustrating the typical experimental workflow for a kinetic study.
Caption: A simplified catalytic cycle for a silver(I)-catalyzed oxidation reaction.
Conclusion
This compound serves as an effective catalyst, particularly for oxidation reactions, by providing a source of Lewis acidic Ag(I) ions. Kinetic analyses reveal that these reactions often proceed through the formation of a silver(I)-substrate intermediate complex, which is then oxidized in a rate-determining step. While direct quantitative comparisons with other catalysts are scarce, the available data indicate that silver(I) is a potent catalyst. However, for broader applications in organic synthesis, especially in areas like Diels-Alder or aldol (B89426) reactions, other Lewis acids are more commonly reported. The choice of catalyst should always be guided by a thorough evaluation of efficiency, selectivity, and safety, with the hazardous nature of perchlorates being a significant consideration. The experimental protocols and mechanistic insights provided in this guide are intended to aid researchers in designing and interpreting their own kinetic studies of silver-catalyzed reactions.
References
- 1. The Mechanism and Kinetics of Silver-Catalyzed Ethylene Oxidation | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 2. Kinetics and Mechanism of Silver(I)-Catalyzed Oxidation of Tryptophan by Platinum(IV) in Perchlorate Solutions, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 3. Experimental and computational kinetic evaluations of silver(i)-catalyzed oxidation of p-chlorophenol by hexacyanoferrate(iii): exploring the mechanistic pathway - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Silver Nanoparticle-Catalyzed Diels-Alder Cycloadditions of 2′-Hydroxychalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [merel.si]
A Comparative Guide to the Efficiency of Silver Perchlorate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic efficiency of silver perchlorate (B79767) (AgClO₄) in various solvent systems, supported by experimental data. Silver perchlorate is a versatile and powerful Lewis acid catalyst utilized in a range of organic transformations, including glycosylations, Diels-Alder reactions, and Friedel-Crafts acylations. Its effectiveness, however, is significantly influenced by the solvent in which the reaction is performed. This document aims to elucidate these solvent effects to aid in the rational selection of solvent for optimizing reaction outcomes.
Data Presentation: Quantitative Comparison of Silver Perchlorate Efficiency
The following table summarizes the performance of silver perchlorate in different solvents for a representative glycosylation reaction. The data highlights the impact of the solvent on crucial reaction parameters such as yield and stereoselectivity.
| Reaction Type | Solvent | Dielectric Constant (ε) | Yield (%) | α/β Ratio | Reference |
| Glycosylation | Dichloromethane (B109758) (CH₂Cl₂) | 8.93 | 92 | 1:1.8 | [1] |
| Glycosylation | Diethyl Ether (Et₂O) | 4.34 | 90 | 5.7:1 | [1] |
| Glycosylation | Toluene | 2.38 | Not Productive | - | [1] |
| Glycosylation | Acetonitrile (MeCN) | 37.5 | Not Productive | - | [1] |
Key Observations:
-
Solvent Polarity and Reactivity: In the presented glycosylation reaction, both the moderately polar aprotic solvent, dichloromethane, and the less polar ether, diethyl ether, proved to be effective media, affording high yields. In contrast, the non-polar aromatic solvent, toluene, and the highly polar aprotic solvent, acetonitrile, did not lead to a productive reaction.[1] This suggests that an optimal solvent polarity exists for this specific transformation.
-
Solvent Influence on Stereoselectivity: A dramatic shift in stereoselectivity was observed between dichloromethane and diethyl ether.[1] Diethyl ether favored the formation of the α-anomer (α/β = 5.7:1), while dichloromethane promoted the formation of the β-anomer (α/β = 1:1.8).[1] This highlights the critical role of the solvent in directing the stereochemical outcome of the reaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
General Procedure for Silver Perchlorate Promoted Glycosylation
A mixture of the glycosyl donor (1 equivalent), glycosyl acceptor (1.2 equivalents), and freshly activated molecular sieves (4 Å) in the specified dry solvent is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes. The mixture is then cooled to the desired temperature (e.g., -78 °C), and a solution of silver perchlorate (1.2 equivalents) in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired glycoside.
Note: The specific concentrations of reactants and the reaction temperature may need to be optimized for different substrates.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the general workflow for a silver perchlorate-catalyzed reaction.
Signaling Pathway of Lewis Acid Catalysis
The catalytic activity of silver perchlorate stems from its ability to act as a Lewis acid. The silver ion (Ag⁺) coordinates to an electron-rich site on the substrate, thereby activating it towards nucleophilic attack. The following diagram illustrates this general principle.
References
Computational Insights into the Reactivity of Silver Perchlorate Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of catalysis and organic synthesis, the choice of catalyst can profoundly influence reaction efficiency, selectivity, and overall outcomes. Silver salts, in particular, have emerged as versatile catalysts for a wide array of chemical transformations. Among them, silver perchlorate (B79767) hydrate (B1144303) (AgClO₄·H₂O) presents an intriguing case due to the unique properties of the perchlorate anion and the presence of a hydrating water molecule. This guide provides a comparative analysis of the reactivity of silver perchlorate hydrate from a computational perspective, offering insights for researchers in drug development and other scientific fields. While direct, comprehensive computational studies exclusively comparing this compound to a wide range of other silver salts for a specific reaction are not abundant in the public literature, we can infer its reactivity based on established principles of coordination chemistry and computational studies on silver catalysis.
The Role of the Counter-Anion: A Decisive Factor in Catalytic Activity
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of silver-catalyzed reactions.[1][2] A recurring theme in these studies is the significant role of the counter-anion in modulating the catalytic activity of the silver(I) ion. The fundamental principle lies in the coordination strength of the anion to the silver center.
Weakly Coordinating Anions Enhance Reactivity: Anions that bind weakly to the silver ion leave it more "exposed" and available to interact with the reactants. This increased availability of the Lewis acidic silver center generally leads to higher catalytic activity. The perchlorate ion (ClO₄⁻) is well-regarded as a very weakly coordinating anion.[3] This property is central to the enhanced reactivity often observed with perchlorate salts in catalysis.
Strongly Coordinating Anions Can Impede Reactivity: Conversely, anions that form strong coordinate bonds with the silver ion can effectively "mask" its catalytic site, reducing its ability to activate substrates. Anions like acetate (B1210297) (CH₃COO⁻) or halides (e.g., Cl⁻, Br⁻) are generally considered more coordinating than perchlorate.
The diagram below illustrates this fundamental concept.
Caption: Conceptual diagram of anion coordination's effect on catalyst reactivity.
The Impact of Hydration: A Solvation Perspective
The "hydrate" in this compound signifies the presence of a water molecule in the crystal lattice. In solution, particularly in protic solvents, the silver ion will be solvated by water molecules regardless of its initial form. Computational studies on hydrated silver ions aim to understand the structure and dynamics of this solvation shell. The presence of explicit water molecules in computational models is crucial for accurately representing the reaction environment and can influence the calculated energetics of reaction pathways.
The water molecule in AgClO₄·H₂O can be considered a coordinated ligand. In a reaction, this water molecule would need to be displaced by the substrate for the catalytic cycle to proceed. The energy required for this desolvation step contributes to the overall activation energy of the reaction. However, given the lability of water as a ligand on the silver(I) ion, this barrier is generally expected to be low.
Comparative Reactivity: A Qualitative Assessment
Based on the principles discussed, a qualitative comparison of the expected catalytic activity of this compound with other common silver salts can be made. The table below summarizes this expected trend, which should be validated experimentally for any specific reaction.
| Silver Salt | Anion | Expected Coordinating Ability | Predicted Relative Catalytic Activity | Rationale |
| Silver Perchlorate (AgClO₄) | Perchlorate (ClO₄⁻) | Very Weak | High | The weakly coordinating nature of the perchlorate anion maximizes the availability of the Ag⁺ catalytic center. |
| Silver Tetrafluoroborate (B81430) (AgBF₄) | Tetrafluoroborate (BF₄⁻) | Weak | High | Similar to perchlorate, tetrafluoroborate is a weakly coordinating anion, leading to a highly active catalyst. |
| Silver Triflate (AgOTf) | Triflate (CF₃SO₃⁻) | Weak | High | Triflate is another example of a non-coordinating anion that promotes high catalytic activity. |
| Silver Nitrate (B79036) (AgNO₃) | Nitrate (NO₃⁻) | Moderate | Moderate | The nitrate anion is more coordinating than perchlorate, which may slightly reduce the catalytic activity of the silver ion. |
| Silver Acetate (AgOAc) | Acetate (CH₃COO⁻) | Strong | Low to Moderate | Acetate is a more strongly coordinating anion, which can lead to lower catalytic activity compared to salts with non-coordinating anions. |
| Silver Chloride (AgCl) | Chloride (Cl⁻) | Very Strong | Low | The strong coordination of the chloride ion and the low solubility of AgCl typically result in low catalytic activity in homogeneous reactions. |
Note: This table presents a generalized prediction based on the coordinating ability of the anions. The actual performance can be influenced by the specific reaction, solvent, and other reaction conditions.
Experimental Protocols: A Generalized Computational Workflow for Studying Silver-Catalyzed Reactions
Caption: A typical workflow for computational studies of silver-catalyzed reactions.
Methodology Details:
A typical computational study to compare the reactivity of this compound with another silver salt (e.g., silver acetate) in a model reaction (e.g., a cycloaddition) would involve the following steps:
-
Model Construction:
-
The geometries of all reactants, products, and potential intermediates and transition states are constructed.
-
For this compound, the initial model would include the Ag⁺ ion, the ClO₄⁻ anion, and at least one explicit water molecule. The effect of additional solvent molecules can be modeled using implicit solvation models (e.g., SMD, PCM).
-
For the comparative catalyst, such as silver acetate, the model would consist of the Ag⁺ ion and the CH₃COO⁻ anion.
-
-
Density Functional Theory (DFT) Calculations:
-
Functional and Basis Set Selection: A suitable density functional, such as B3LYP or M06, is chosen. For the silver atom, a basis set with an effective core potential (e.g., LANL2DZ) is often used, while a Pople-style basis set (e.g., 6-31G(d)) is used for the lighter atoms.
-
Geometry Optimization: The geometries of all species are optimized to find the minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the optimized structures as either minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections.
-
-
Analysis of Results:
-
Reaction Profile: The relative energies of all species are used to construct a reaction energy profile. The activation energy (the energy difference between the transition state and the reactants) is a key indicator of reaction feasibility. A lower activation energy implies a faster reaction.
-
Electronic Structure Analysis: Tools like Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the bonding between the silver ion and the anion, as well as the interaction with the substrate. This can provide quantitative insights into the coordinating ability of the anion.
-
Conclusion
Computational studies provide a powerful framework for understanding and predicting the reactivity of catalysts. In the case of this compound, its high catalytic activity can be rationalized by the weakly coordinating nature of the perchlorate anion, which leaves the silver(I) center highly accessible for substrate activation. The presence of a hydrate molecule introduces a solvation aspect that should be considered in computational models but is not expected to be a major impediment to catalysis.
For researchers in drug development and other areas of chemical synthesis, leveraging silver salts with weakly coordinating anions, such as silver perchlorate, can be a strategic choice to enhance reaction rates and efficiency. The computational workflows and principles outlined in this guide provide a basis for the rational selection of catalysts and the in-depth investigation of reaction mechanisms, ultimately accelerating the discovery and optimization of novel chemical transformations.
References
A Comparative Guide to the Electrochemical Analysis of Silver Perchlorate Hydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of silver perchlorate (B79767) hydrate (B1144303) solutions against common alternatives, including silver nitrate (B79036), silver acetate (B1210297), and silver sulfate (B86663). The information presented is supported by experimental data to assist researchers in selecting the most suitable electrolyte for their specific applications.
Executive Summary
Silver perchlorate hydrate is a widely utilized electrolyte in electrochemical studies due to its high solubility and the perception of the perchlorate anion as being relatively inert. However, a thorough analysis of its performance characteristics in comparison to other silver salts is crucial for optimizing experimental outcomes. This guide delves into the key performance indicators of these electrolytes, including ionic conductivity, electrochemical stability, and behavior under cyclic voltammetry and electrochemical impedance spectroscopy. While silver perchlorate offers high conductivity, alternatives like silver nitrate present a comparable performance profile, and other salts such as silver acetate and silver sulfate may be suitable for specific applications where the presence of perchlorate is undesirable.
Performance Comparison of Silver Salt Solutions
The selection of an appropriate silver salt electrolyte is critical for a wide range of electrochemical applications, from fundamental research to materials science and electroplating. The performance of the electrolyte directly impacts the efficiency, stability, and reliability of the electrochemical system. This section provides a quantitative comparison of this compound with silver nitrate, silver acetate, and silver sulfate across key electrochemical parameters.
Ionic Conductivity
The ionic conductivity of an electrolyte is a measure of its ability to conduct electric current and is a fundamental parameter for most electrochemical processes. Higher conductivity generally leads to lower ohmic drop and better performance.
| Concentration (mol/L) | Silver Perchlorate (AgClO₄) Equivalent Conductance (Ω⁻¹ cm² equiv⁻¹) | Silver Nitrate (AgNO₃) Equivalent Conductance (Ω⁻¹ cm² equiv⁻¹) |
| 0.00 | 140.0 | 133.3 |
| 0.01 | 128.8 | 124.0 |
| 0.05 | 119.5 | 115.2 |
| 0.10 | 113.8 | 109.1 |
| 0.50 | 97.0 | 90.2 |
| 1.00 | 85.0 | 77.8 |
Data sourced from Campbell, A. N., & Kartzmark, E. M. (1952). The transference numbers and conductances in concentrated solutions: silver nitrate and silver perchlorate at 25.00 °C. Canadian Journal of Chemistry, 30(2), 128-133.
As the data indicates, both silver perchlorate and silver nitrate are highly conductive in aqueous solutions. Silver perchlorate exhibits slightly higher equivalent conductance across the tested concentrations, which can be attributed to the high mobility of the perchlorate ion.
Electrochemical Stability
The stability of the electrolyte under the applied potential window is crucial for reliable and reproducible electrochemical measurements. While the perchlorate ion is often considered non-coordinating and electrochemically stable, it can undergo reduction at very negative potentials.[1][2]
Silver Perchlorate: Generally stable over a wide potential window. However, at highly negative potentials, the perchlorate ion can be reduced, potentially leading to side reactions and interference with the desired electrochemical process.
Silver Nitrate: The nitrate ion is also relatively stable, but can be reduced at potentials more positive than perchlorate. The electrochemical dissolution of silver nanoparticles in nitrate solutions has been observed to be a kinetically slow process.
Silver Acetate & Silver Sulfate: The acetate and sulfate anions are generally considered more electrochemically stable towards reduction than perchlorate and nitrate. However, the solubility of silver sulfate is significantly lower than the other salts, which can be a limiting factor. The stability of a silver/silver sulfate reference electrode has been shown to be excellent, suggesting good stability of the salt in electrochemical systems.
Experimental Protocols
This section outlines the detailed methodologies for key electrochemical experiments to analyze and compare silver salt solutions.
Preparation of Aqueous Silver Salt Solutions
Objective: To prepare standardized aqueous solutions of this compound, silver nitrate, silver acetate, and silver sulfate.
Materials:
-
This compound (AgClO₄·H₂O)
-
Silver Nitrate (AgNO₃)
-
Silver Acetate (AgC₂H₃O₂)
-
Silver Sulfate (Ag₂SO₄)
-
Deionized (DI) water (resistivity > 18 MΩ·cm)
-
Volumetric flasks (various sizes)
-
Analytical balance
Procedure:
-
Calculate the required mass of each silver salt to prepare solutions of desired molar concentrations (e.g., 0.01 M, 0.1 M, 1 M).
-
Accurately weigh the calculated mass of the silver salt using an analytical balance.
-
Transfer the weighed salt to a clean, dry volumetric flask of the appropriate size.
-
Add a small amount of DI water to the flask and swirl gently to dissolve the salt.
-
Once the salt is fully dissolved, add DI water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared solutions in amber glass bottles to protect them from light, especially silver nitrate solutions which are photosensitive.
Cyclic Voltammetry (CV)
Objective: To investigate the electrochemical behavior of the silver salt solutions, including the deposition and stripping of silver, and to determine the electrochemical window.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl with a salt bridge containing a non-interfering electrolyte like KNO₃ to prevent precipitation of AgCl by perchlorate ions)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Prepared silver salt solutions
-
Supporting electrolyte (e.g., 0.1 M Potassium Nitrate, KNO₃, if required to increase conductivity, though for concentrated silver salt solutions it may not be necessary)
-
Inert gas (e.g., Nitrogen or Argon) for deaeration
Procedure:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with DI water and sonication in DI water.
-
Assemble the three-electrode cell with the prepared silver salt solution as the electrolyte.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV scan in the potentiostat software. A typical starting point for a 0.1 M silver salt solution could be:
-
Initial Potential: 0.8 V (vs. Ag/AgCl)
-
Vertex Potential 1 (cathodic limit): -0.2 V (vs. Ag/AgCl)
-
Vertex Potential 2 (anodic limit): 0.8 V (vs. Ag/AgCl)
-
Scan Rate: 50 mV/s
-
Number of Cycles: 3-5
-
-
Run the cyclic voltammogram and record the data.
-
Repeat the experiment for each silver salt solution and at different concentrations for a comprehensive comparison.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To characterize the interfacial properties of the electrode in the silver salt solutions and to determine the solution resistance and charge transfer resistance.
Materials:
-
Potentiostat/Galvanostat with EIS capability
-
The same three-electrode setup as for CV
Procedure:
-
Set up the electrochemical cell as described for the CV experiment, including deaeration.
-
Set the DC potential to the open-circuit potential (OCP) of the system or a potential where a specific process (e.g., silver deposition) is occurring.
-
Set the AC amplitude. A small amplitude (e.g., 5-10 mV rms) is used to ensure the system responds linearly.
-
Define the frequency range for the measurement. A typical range would be from 100 kHz down to 0.1 Hz or lower to capture different electrochemical processes.
-
Run the EIS measurement and record the impedance data.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
Visualizations
Caption: Workflow for the comparative electrochemical analysis of silver salt solutions.
Caption: Diagram of a standard three-electrode setup for electrochemical analysis.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Silver Perchlorate Hydrate
For researchers and professionals in the fast-paced world of drug development and scientific discovery, the safe management of hazardous chemicals is paramount. Silver perchlorate (B79767) hydrate (B1144303), a powerful oxidizing agent and corrosive compound, demands meticulous handling and disposal to ensure a secure laboratory environment. This guide provides essential, step-by-step procedures for the safe pre-treatment and disposal of silver perchlorate hydrate, aligning with the highest safety standards and promoting a culture of responsible chemical management.
Silver perchlorate and its solutions are classified as hazardous waste and must be disposed of through a licensed professional waste disposal service.[1][2][3] The procedures outlined below are intended as a pre-treatment method within the laboratory to convert the reactive silver perchlorate into a more stable form, thereby enhancing safety during storage and transport for final disposal.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to be aware of the hazards associated with this compound. It is a strong oxidizer that can cause fire or explosion, and it is corrosive, leading to severe skin burns and eye damage.[4] Adherence to strict safety protocols is non-negotiable.
| Safety Measure | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Full PPE is mandatory: Chemical splash goggles and a face shield, chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.[3][5][4] | Protects against splashes of the corrosive solution and potential contact with the oxidizing solid. |
| Ventilation | All procedures must be conducted inside a certified chemical fume hood.[3][5] | Prevents inhalation of any dust or aerosols, which are destructive to the respiratory tract.[5] |
| Work Area | The work area must be clear of combustible materials, including paper, wood, and organic solvents.[4] | Silver perchlorate is a strong oxidizer and can intensify fires.[2] |
| Spill Kit | An appropriate chemical spill kit for corrosive and oxidizing materials must be readily available. | Ensures rapid and safe cleanup in case of an accidental spill. |
| Waste Containers | Use clearly labeled, compatible (e.g., glass or polyethylene), and sealable containers for all waste streams.[3] | Prevents accidental mixing of incompatible wastes and ensures proper identification for disposal. |
Experimental Protocol: In-Lab Pre-treatment for Disposal
The primary goal of this in-lab procedure is to convert the aqueous silver perchlorate waste into the more stable and less soluble silver chloride. This significantly reduces the immediate hazards associated with the perchlorate salt of a heavy metal.
Objective: To precipitate silver ions as silver chloride (AgCl) from an aqueous solution of silver perchlorate (AgClO₄).
Materials:
-
Aqueous silver perchlorate waste solution
-
Sodium chloride (NaCl) solution (1 M)
-
Deionized water
-
Glass beakers or flasks
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Designated hazardous waste containers (one for solid waste, one for liquid waste)
Step 1: Precipitation of Silver Chloride
This step involves a simple precipitation reaction. The addition of a chloride source will cause the silver ions to precipitate as solid silver chloride.
-
Quantify Waste: Carefully measure the volume of the aqueous silver perchlorate waste to be treated.
-
Prepare for Reaction: Place the waste solution in an appropriately sized beaker or flask within a chemical fume hood. If using a magnetic stirrer, add a stir bar.
-
Initiate Precipitation: Slowly add the 1 M sodium chloride solution to the silver perchlorate solution while stirring continuously. A white, cloudy precipitate of silver chloride will form immediately.[6] The chemical reaction is: AgClO₄(aq) + NaCl(aq) → AgCl(s) + NaClO₄(aq)
-
Ensure Complete Reaction: Continue adding the sodium chloride solution until no more precipitate is formed. To test for completion, stop stirring, allow the precipitate to settle slightly, and add a few more drops of the NaCl solution to the clear liquid above the solid. If no further cloudiness appears, the precipitation is complete.[7]
-
Allow Settling: Turn off the stirrer and allow the silver chloride precipitate to settle completely. This may take several minutes.
Step 2: Separation and Packaging of Waste Streams
This procedure will generate two distinct hazardous waste streams: a solid (silver chloride) and a liquid (filtrate containing sodium perchlorate). Both must be disposed of as hazardous waste.
-
Set up Filtration: Assemble the filtration apparatus.
-
Separate the Precipitate: Carefully decant the clear supernatant liquid through the filter. Then, transfer the solid silver chloride precipitate onto the filter paper using a spatula and deionized water to rinse the beaker.
-
Wash the Precipitate: Wash the silver chloride precipitate on the filter paper with a small amount of deionized water to remove any remaining soluble perchlorate solution.[8]
-
Collect Solid Waste: Once filtration is complete, carefully remove the filter paper containing the silver chloride precipitate and place it in a designated, clearly labeled hazardous waste container for solids.[8] The label should read: "Hazardous Waste: Silver Chloride. Contains Silver. "
-
Collect Liquid Waste: The filtrate (the liquid that passed through the filter) now contains sodium perchlorate. This is still a hazardous waste due to the perchlorate ion.[1] Collect this liquid in a separate, clearly labeled hazardous waste container for liquids. The label should read: "Hazardous Waste: Aqueous Perchlorate Solution. Oxidizer. "
-
Final Disposal: Ensure both waste containers are sealed tightly, stored in a designated secondary containment area, and collected by your institution's licensed hazardous waste disposal service.[3][4]
Summary of Generated Waste
The pre-treatment procedure results in two separate waste streams that must be managed as hazardous waste.
| Waste Stream | Composition | Hazards | Disposal Requirement |
| Solid | Silver Chloride (AgCl) precipitate on filter paper | Environmental Hazard (Aquatic Toxicity) | Collect in a sealed, labeled container for hazardous solids. Must be sent to a professional waste disposal service. |
| Liquid | Aqueous solution of Sodium Perchlorate (NaClO₄) and excess Sodium Chloride (NaCl) | Oxidizer, Environmental Hazard[1] | Collect in a sealed, labeled container for hazardous aqueous waste. Must be sent to a professional waste disposal service. |
Disposal Workflow Diagram
Caption: Workflow for the safe pre-treatment and disposal of this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Perchlorate: Health Effects and Technologies for Its Removal from Water Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tsfx.edu.au [tsfx.edu.au]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for Handling Silver Perchlorate Hydrate
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Silver Perchlorate (B79767) Hydrate (B1144303). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
1. Hazard Identification and Personal Protective Equipment (PPE)
Silver perchlorate hydrate is a strong oxidizing agent and is corrosive. It can cause severe skin burns and eye damage and may intensify fires.[1][2][3][4][5] Contact with combustible materials may lead to fire.[4][5][6][7] It is also hygroscopic and sensitive to light.[1][2]
Due to these hazards, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3][8] | Protects against splashes and dust that can cause severe eye burns.[1][9] |
| Skin Protection | Chemical-resistant gloves (inspect before use) and a complete protective suit.[3] | Prevents skin contact which can result in severe chemical burns.[1][9] |
| Respiratory Protection | A full-face particle respirator (N100/P3 or equivalent).[1][2][8] | Necessary when engineering controls are insufficient to prevent inhalation of dust. |
| Footwear | Non-sparking safety footwear.[9] | Reduces the risk of ignition from static discharge. |
| Clothing | Tight-weave, non-static clothing. Avoid metallic fasteners.[9] | Minimizes the risk of static electricity and ignition. |
2. Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to mitigate the risks associated with this compound.
Handling:
-
Always handle this compound within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][6]
-
Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][3] Smoking is strictly prohibited in the handling area.[1]
-
Prevent contact with clothing and other combustible materials.[2][4][6]
-
Avoid contact with incompatible materials such as reducing agents, finely powdered metals, acids, and alcohols.[2][9]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Keep containers tightly closed to prevent moisture absorption as the material is hygroscopic.[1][2]
-
Store in a designated corrosives area and consider refrigeration.[2][4]
-
Use only the original manufacturer's container for storage.[9]
3. Emergency Procedures
Immediate and appropriate response to emergencies is crucial.
| Emergency Situation | Procedural Steps |
| Spill | 1. Evacuate personnel from the immediate area and move upwind.[3][9] 2. Wear full personal protective equipment.[3] 3. For minor spills, clean up immediately.[9] 4. Cover the spill with an inert absorbent material, then sweep or shovel it into a suitable, closed container for disposal.[2][3] 5. Prevent the spill from entering drains.[1][3] |
| Fire | 1. This substance is an oxidizer and may intensify a fire.[3][4] 2. For small fires, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8] 3. For large fires, consider evacuation by 800 meters in all directions.[9] Do NOT use dry chemicals, CO2, or foam.[9] 4. Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6] 5. Use water spray to cool unopened containers.[1][3] |
| First Aid: Eye Contact | 1. Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][4][9] 2. Continue rinsing during transport to the hospital.[1] 3. Seek immediate medical attention.[2][4] |
| First Aid: Skin Contact | 1. Immediately flush the affected area with large amounts of water, using a safety shower if available.[9] 2. Remove all contaminated clothing and shoes immediately.[1][4][9] 3. Wash the skin with soap and plenty of water.[1][3] 4. Seek immediate medical attention.[4] |
| First Aid: Inhalation | 1. Move the person to fresh air.[1][9] 2. If the person is not breathing, give artificial respiration.[1][6] 3. Keep the person warm and at rest.[9] 4. Seek immediate medical attention.[2][4] |
| First Aid: Ingestion | 1. Do NOT induce vomiting.[1][3] 2. Rinse the mouth with water.[1][3] 3. Never give anything by mouth to an unconscious person.[1][3] 4. Seek immediate medical attention.[2][6] |
4. Disposal Plan
This compound and its container must be disposed of as hazardous waste.[9]
-
All disposal activities must be conducted by a licensed professional waste disposal service.[1][3]
-
Do not dispose of the material into drains or the environment.[3][6]
-
One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated packaging should be disposed of as an unused product.[1][3]
5. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. uww.edu [uww.edu]
- 6. fishersci.com [fishersci.com]
- 7. Silver perchlorate - Hazardous Agents | Haz-Map [haz-map.com]
- 8. 過塩素酸銀 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

